Milbemycin A4 oxime
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZFHUABUMOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery, Origin, and Synthesis of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime is a potent semi-synthetic macrocyclic lactone and the primary component of the broad-spectrum antiparasitic agent, milbemycin oxime. This document provides a comprehensive overview of its discovery, the biological origin of its precursor from Streptomyces hygroscopicus, and the chemical synthesis pathway. It includes detailed experimental protocols for fermentation, synthesis, and analysis, along with tabulated quantitative data and diagrams illustrating key processes and its mechanism of action.
Discovery and Origin
The journey of this compound began with the discovery of its natural precursors, the milbemycins. In 1967, A. Aoki at Hokkai Sankyo found that a metabolite mixture, designated B-41, from the fermentation of the soil actinomycete Streptomyces hygroscopicus, exhibited significant acaricidal properties. The name "milbemycin" was later coined, derived from the German word for mites, "Milben," combined with the conventional "-mycin" suffix for antibiotics produced by Streptomycetes.
Further research led to the isolation and structural elucidation of the various components of the B-41 complex, primarily milbemycin A3 and milbemycin A4. However, the natural fermentation yield of another potent component, milbemycin D, was low, prompting a chemical synthesis program to enhance the efficacy and safety of these natural products. This program focused on modifying the C-5 hydroxyl group of milbemycins A3 and A4. While various derivatives were explored, the 5-oxime derivatives showed superior efficacy against microfilariae, a broad anthelmintic spectrum, and improved safety.[1]
This led to the development of milbemycin oxime, a semi-synthetic product created through the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus to produce milbemycin A3 and A4, followed by a two-step chemical modification involving oxidation and oximation.[2][3] The final veterinary product is a mixture, with this compound being the major component.[4]
Physicochemical and Pharmacokinetic Properties
This compound possesses distinct properties that are crucial for its formulation and therapeutic use. The commercial product, milbemycin oxime, is typically a mixture of the A4 and A3 oximes.
Table 1: Physicochemical Properties of this compound and its Analogue
| Property | This compound | Milbemycin A3 Oxime | Reference(s) |
| CAS Number | 93074-04-5 | N/A | [4] |
| Molecular Formula | C₃₂H₄₅NO₇ | C₃₁H₄₃NO₇ | [2][4] |
| Molecular Weight | 555.7 g/mol | 541.7 g/mol | [2][4] |
| Appearance | White solid | N/A | [4] |
| Purity (by HPLC) | >99% | N/A | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | N/A | [4][5] |
| Commercial Ratio | ~70-80% of the milbemycin oxime mixture | ~20-30% of the milbemycin oxime mixture | [1][3][4][6] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs (Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][8] |
| Elimination Half-life (t₁/₂) | ~1.6 days | [7][8] |
| Systemic Clearance (Cls) - A4 oxime | 41 ± 12 mL/h/kg | [7] |
| Systemic Clearance (Cls) - A3 oxime | 75 ± 22 mL/h/kg | [7] |
Production and Synthesis Workflow
The production of this compound is a multi-stage process that begins with the microbial fermentation to yield the natural precursor, milbemycin A4, followed by chemical synthesis to convert it into the final active pharmaceutical ingredient.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Further novel milbemycin antibiotics from Streptomyces sp. E225. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of milbemycin antibiotics from Streptomyces strain E225. II. Isolation, characterization, structure elucidation and solution conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Streptomyces hygroscopicus Fermentation for Milbemycin Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fermentation of Streomyces hygroscopicus for the production of milbemycins, a group of potent macrolide antibiotics with significant applications in agriculture and veterinary medicine. The document details fermentation media, experimental protocols, and the complex regulatory networks that govern milbemycin biosynthesis.
Introduction to Milbemycin Production
Milbemycins are a class of 16-membered macrocyclic lactones produced by several Streptomyces species, most notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1][2] These compounds, particularly milbemycin A3 and A4, are highly valued for their potent insecticidal, acaricidal, and anthelmintic activities, coupled with low mammalian toxicity.[1][3] The commercial viability of milbemycins is heavily dependent on the efficiency of the fermentation process. Optimizing fermentation parameters, from media composition to the genetic regulation of the producing organism, is crucial for achieving high titers and a desirable ratio of the active components.[1][2]
Fermentation Media and Conditions
The composition of the culture medium is a critical factor influencing the growth of Streptomyces hygroscopicus and the subsequent production of milbemycins. The medium must provide essential nutrients, including carbon and nitrogen sources, as well as minerals.
Seed Culture Medium
The development of a healthy and robust seed culture is paramount for successful fermentation. A well-developed seed culture ensures a shorter lag phase and vigorous growth in the production fermenter. While specific proprietary media compositions are often used in industrial settings, a general-purpose seed medium for Streptomyces can be adapted. Manipulation of the seed stage, such as using juvenile seeds and media with reduced carbohydrate levels, has been shown to improve final product yield.[4] A commonly used seed medium for Streptomyces species is the SSPY medium.[2]
Table 1: Seed Culture Medium Composition (SSPY Medium) [2]
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Sucrose | 100 |
| Peptone | 5 |
| Yeast Extract | 5 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.01 |
Production Medium
The production medium is designed to support high-density cell growth and maximize the biosynthesis of milbemycins. Key components often include a complex carbon source like sucrose or molasses, and various nitrogen sources such as yeast extract, soybean flour, and skim milk powder.[5]
Table 2: Production Medium Composition for Milbemycin A3 Production [5]
| Component | Concentration (g/L) |
| Yeast Extract | 5 |
| Sucrose | 120 |
| Skim Milk Powder | 10 |
| Soybean Cake Powder | 10 |
| Cottonseed Cake Powder | 14 |
| K2HPO4 | 1 |
| FeSO4·7H2O | 0.1 |
Fermentation Parameters
Precise control of fermentation parameters is essential for optimal milbemycin production. These parameters influence microbial growth, metabolism, and the expression of biosynthetic gene clusters.
Table 3: Key Fermentation Parameters for Milbemycin Production [5][6][7][8]
| Parameter | Optimal Range/Value |
| Temperature | 25-35 °C |
| pH | 6.0-8.0 (controlled around 7.0) |
| Dissolved Oxygen (DO) | > 30-35% |
| Agitation | Dependent on fermenter geometry, typically sufficient to maintain DO and nutrient mixing |
| Aeration Rate | 0.5-1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 300-360 hours |
Experimental Protocols
This section outlines the key experimental procedures for the fermentation of Streptomyces hygroscopicus and the subsequent analysis of milbemycin production.
Inoculum Preparation
A multi-stage inoculum development process is typically employed to ensure a sufficient quantity of high-quality seed for the production fermenter.
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a cryopreserved stock of Streptomyces hygroscopicus by streaking onto a suitable agar medium (e.g., ISP3 agar) and incubating at 28°C for 10-12 days until sporulation is observed.[9]
-
Spore Suspension: Scrape the mycelia and spores from the agar plate under sterile conditions and suspend in sterile water to create a bacterial suspension.[9]
-
Seed Culture (Flask Stage): Inoculate 25 mL of SSPY seed medium in a 250 mL baffled flask with the spore suspension. Incubate at 28°C on a rotary shaker at 250 rpm for 46 hours.[2]
-
Secondary Seed Culture (Optional): For larger scale fermentations, a secondary seed stage may be required. Transfer a portion of the primary seed culture to a larger volume of seed medium and incubate under the same conditions.
Fermentation Process
The production of milbemycins is carried out in a fed-batch or batch fermentation process under controlled conditions.
Protocol 2: Fermentation for Milbemycin Production
-
Fermenter Preparation: Sterilize the production fermenter containing the production medium.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter. The inoculum volume is typically 5-10% of the production medium volume.
-
Fermentation: Carry out the fermentation for 300-360 hours, maintaining the parameters outlined in Table 3. Monitor and control temperature, pH, and dissolved oxygen throughout the process.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and milbemycin production.
Milbemycin Extraction and Quantification
Accurate quantification of milbemycin A3 and A4 is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.
Protocol 3: Milbemycin Extraction and HPLC Analysis
-
Sample Preparation: Mix 0.5 mL of fermentation broth with 4.5 mL of 75% ethanol. Homogenize the mixture and centrifuge at 3000 rpm for 15 minutes.[5]
-
HPLC Analysis: Analyze the supernatant using an HPLC system with the following conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile, water, and methanol. For example, a gradient of Solvent A (acetonitrile:water:methanol 7:1:2, v/v/v) and Solvent B (methanol).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 242 nm.[1]
-
Injection Volume: 10 µL.[5]
-
-
Quantification: Prepare standard curves for milbemycin A3 and A4 of known concentrations to quantify the concentrations in the fermentation samples.
Regulatory Networks in Milbemycin Biosynthesis
The production of milbemycins is tightly controlled by a complex network of regulatory proteins. Understanding these pathways is essential for the rational design of strain improvement strategies.
Precursor Supply Pathway
The biosynthesis of the milbemycin polyketide backbone requires a steady supply of acyl-CoA precursors, primarily acetyl-CoA, propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA, which are derived from central carbon metabolism.[1][10]
References
- 1. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dissolved oxygen level on rapamycin production by pellet-form of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 10. An atypical two-component system, AtcR/AtcK, simultaneously regulates the biosynthesis of multiple secondary metabolites in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of Milbemycin A4 Oxime: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a derivative of the macrocyclic lactone milbemycin, is a component of the widely used veterinary antiparasitic agent, milbemycin oxime. While its efficacy against helminths and mites is well-established, recent research has unveiled its potential as an antibacterial agent, particularly against nontuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro antibacterial activity of this compound, with a focus on quantitative data, experimental methodologies, and the limited understanding of its mechanism of action against bacteria.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The primary quantitative measure of a compound's in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available data for milbemycin oxime, a mixture containing this compound, is predominantly focused on its activity against NTM species.
A key study by Muñoz-Muñoz et al. (2021) provides the most comprehensive dataset to date. The following tables summarize the MIC values of milbemycin oxime against various NTM species. It is important to note that milbemycin oxime is a mixture of milbemycin A3 oxime and this compound.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Mycobacterium abscessus complex | Multiple clinical isolates | 4 - 16 | 8 | 16 |
| Mycobacterium avium complex | Multiple clinical isolates | 2 - 16 | 4 | 8 |
| Mycobacterium kansasii | Multiple clinical isolates | ≤0.5 - 4 | 1 | 2 |
| Mycobacterium fortuitum | Multiple clinical isolates | 4 - 16 | 8 | 16 |
| Mycobacterium chelonae | Multiple clinical isolates | 4 - 16 | 8 | 16 |
| Mycobacterium smegmatis | mc²155 | 2 | 2 | 2 |
| Mycobacterium ulcerans | Multiple clinical isolates | 2 - 8 | 4 | 8 |
| Mycobacterium marinum | Multiple clinical isolates | 1 - 4 | 2 | 4 |
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Milbemycin Oxime against Nontuberculous Mycobacteria. Data extracted from Muñoz-Muñoz et al. (2021).[1][2] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Currently, there is a notable lack of publicly available data on the in vitro antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Further research is required to determine its spectrum of activity beyond mycobacteria.
Experimental Protocols
The following is a detailed methodology for determining the MIC of milbemycin oxime against NTM, based on the protocol described by Muñoz-Muñoz et al. (2021).
Broth Microdilution Method for Nontuberculous Mycobacteria
This method is a standard and widely accepted technique for determining the MIC of antimicrobial agents against mycobacteria.
1. Preparation of Milbemycin Oxime Stock Solution:
-
A stock solution of milbemycin oxime is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Subsequent dilutions are made in the appropriate culture medium to achieve the desired final concentrations for the assay.
2. Bacterial Inoculum Preparation:
-
NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC) at their optimal growth temperature (e.g., 30°C or 37°C) until sufficient growth is observed.
-
Colonies are harvested and suspended in sterile saline or broth containing a surfactant (e.g., Tween 80) to prevent clumping.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. MIC Assay Performance:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of milbemycin oxime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable mycobacterial growth medium. The final volume in each well is typically 100 µL.
-
Each well is inoculated with 100 µL of the prepared bacterial suspension, resulting in a final volume of 200 µL and the target inoculum concentration.
-
Control wells are included: a growth control (medium and bacteria, no drug) and a sterility control (medium only).
4. Incubation:
-
The microtiter plates are sealed or covered and incubated at the optimal temperature for the specific NTM species for a period of 3 to 14 days, depending on the growth rate of the organism.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of milbemycin oxime that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a spectrophotometer to measure optical density.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Experimental workflow for MIC determination.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antibacterial effect remains largely uncharacterized. Its established mode of action in invertebrates involves the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death.[3] Additionally, an antifungal mechanism involving the inhibition of ATP-binding cassette (ABC) transporters has been proposed.[4]
However, these mechanisms are not directly applicable to bacteria. The current scientific literature lacks specific details on the bacterial target of this compound and its impact on bacterial signaling pathways. It is hypothesized that, as a macrocyclic lactone, it may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication, but experimental evidence to support these hypotheses is currently unavailable.
Hypothesized Antibacterial Mechanism Logical Flow
The following diagram presents a logical flow of potential, yet unproven, antibacterial mechanisms of action for this compound. This is a conceptual representation and requires experimental validation.
Caption: Hypothesized antibacterial mechanisms of action.
Conclusion and Future Directions
The available evidence clearly indicates that milbemycin oxime, containing this compound, possesses significant in vitro antibacterial activity against a range of nontuberculous mycobacteria. The provided MIC data serves as a valuable resource for researchers investigating novel anti-NTM agents. However, the full antibacterial potential of this compound remains to be elucidated.
Future research should prioritize:
-
Broad-spectrum screening: Determining the MICs of pure this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of action studies: Identifying the specific bacterial target(s) of this compound through techniques such as target-based screening, genetic and proteomic approaches.
-
Signaling pathway analysis: Investigating the downstream effects of this compound on bacterial signaling cascades to understand the full cellular response to the compound.
A deeper understanding of these aspects will be crucial in evaluating the potential of this compound as a lead compound for the development of new antibacterial therapies.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 4. Microbial conversion of milbemycins: oxidation of milbemycin A4 and related compounds at the C-25 ethyl group by Circinella umbellata and Absidia cylindrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Milbemycin A4 Oxime in Non-Target Species: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Executive Summary
Milbemycin A4 oxime, a macrocyclic lactone anthelmintic, exerts its primary therapeutic effect by modulating invertebrate-specific ligand-gated chloride channels. However, its neuropharmacological activity is not strictly limited to target parasites, raising important considerations for non-target organisms. This technical guide provides a comprehensive overview of the neuropharmacological effects of this compound on a range of non-target species. It consolidates quantitative toxicity data, details key experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a critical resource for researchers in veterinary medicine, ecotoxicology, and drug development, facilitating a deeper understanding of the compound's broader biological impact.
Introduction: this compound
This compound is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. It is a potent endectocide widely used in veterinary medicine to control and prevent infestations of nematodes and arthropods in companion animals. Its efficacy stems from its action as a positive allosteric modulator of specific neurotransmitter receptors, leading to paralysis and death of the target parasites.
Mechanism of Neuropharmacological Action
The primary neuropharmacological targets of this compound in invertebrates are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels (GABA-A receptors).[1][2] In invertebrates, these channels are crucial for inhibitory neurotransmission in both nerve and muscle cells.[1] this compound binds to these channels, causing them to open irreversibly.[2] This leads to a prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal and muscular membranes, flaccid paralysis, and ultimately, the death of the parasite.[1][2]
While vertebrates also possess GABA-A receptors in their central nervous system (CNS), they are generally less susceptible to the neurotoxic effects of milbemycin oxime at therapeutic doses. This selectivity is largely attributed to two factors:
-
Lower affinity for mammalian GABA-A receptors: The binding affinity of milbemycin oxime for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls.
-
The Blood-Brain Barrier (BBB): The BBB is a protective barrier that restricts the passage of many xenobiotics, including milbemycin oxime, from the bloodstream into the CNS. The P-glycoprotein (P-gp) efflux pump, a product of the multidrug resistance gene 1 (MDR1 or ABCB1), plays a crucial role in actively transporting milbemycin oxime out of the brain.[1]
However, certain non-target organisms, particularly dog breeds with a mutation in the MDR1 gene, exhibit a heightened sensitivity to milbemycin oxime due to a dysfunctional P-gp efflux pump, leading to increased accumulation of the drug in the CNS and a higher risk of neurotoxicity.
Quantitative Toxicity Data in Non-Target Organisms
The following tables summarize the acute toxicity of this compound in various non-target organisms.
Table 1: Acute Toxicity in Mammals
| Species | Route of Administration | Endpoint | Value (mg/kg) | Reference |
| Rat | Oral | LD50 | 532 - 863 | [3] |
| Mouse | Oral | LD50 | 722 - 946 | [3] |
Table 2: Acute Toxicity in Aquatic Organisms
| Species | Test Duration | Endpoint | Value (µg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | >73,100 | [3] |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.41 | [3] |
| Americamysis bahia (Mysid Shrimp) | 96 hours | EC50 | 0.042 | [3] |
Detailed Experimental Protocols
Acute Oral Toxicity in Rodents (Based on OECD Guideline 423)
This protocol outlines a typical study design for determining the acute oral toxicity (LD50) of this compound in rats.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period (e.g., 16-24 hours) before dosing.
-
Dose Administration: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). A single dose is administered to the fasted animals by oral gavage. The dose volume is kept as low as practical (e.g., 1-2 mL/100g body weight).
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and at least once daily for 14 days.
-
Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Particular attention is paid to signs of neurotoxicity such as tremors, convulsions, salivation, lethargy, and ataxia.
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.
Acute Immobilization Test in Daphnia magna (Based on OECD Guideline 202)
This protocol describes a standard method for assessing the acute toxicity of this compound to the aquatic invertebrate Daphnia magna.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.
-
Test Conditions: The test is conducted in a temperature-controlled environment (20 ± 2 °C) with a 16-hour light/8-hour dark photoperiod. The test medium is a defined reconstituted freshwater.
-
Test Design: A range of at least five concentrations of this compound are tested, along with a control group. The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).
-
Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to the test concentrations for 48 hours.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods like probit analysis.
Acute Toxicity Test in Fish (Based on OECD Guideline 203)
This protocol details a standard method for determining the acute toxicity of this compound to fish, such as the Rainbow Trout (Oncorhynchus mykiss).
-
Test Animals: Healthy, juvenile fish of a recommended species (e.g., Rainbow Trout), acclimated to laboratory conditions, are used.
-
Test Conditions: The test is conducted in a flow-through, semi-static, or static system with controlled water quality parameters (temperature, pH, dissolved oxygen). A 16-hour light/8-hour dark photoperiod is maintained.
-
Test Design: Fish are exposed to a range of at least five concentrations of this compound and a control for 96 hours.
-
Exposure: A specified number of fish (e.g., 7-10 per concentration) are randomly assigned to the test chambers.
-
Endpoint: The primary endpoint is mortality. Observations for mortality and sublethal effects (e.g., loss of equilibrium, respiratory distress, abnormal behavior) are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) at 96 hours is calculated using appropriate statistical methods.
Radioligand Binding Assay for Glutamate-Gated Chloride Channels (Representative Protocol)
This protocol describes a general method for assessing the binding of milbemycin-like compounds to GluCls, often using a radiolabeled analog like [³H]ivermectin due to the lack of commercially available radiolabeled milbemycin oxime.
-
Receptor Source: Membrane preparations are made from a tissue rich in GluCls. For non-target invertebrate studies, this could be neuronal tissue from a model organism like Caenorhabditis elegans or a relevant insect species. For mechanistic studies, cell lines (e.g., HEK293 cells) transiently or stably expressing the cloned GluCl of interest are often used.
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 1-5 nM [³H]ivermectin), and varying concentrations of unlabeled this compound (for competition binding).
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM ivermectin) is included.
-
Incubate the mixture at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (Representative Protocol)
This protocol outlines a standard method to functionally characterize the effects of this compound on cloned GluCl or GABA-A receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular cell layer.
-
Inject the oocytes with cRNA encoding the receptor subunits of interest (e.g., an invertebrate GluCl subunit or vertebrate GABA-A receptor subunits).
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential where chloride currents can be readily measured (e.g., -60 mV to -80 mV).
-
-
Drug Application:
-
Apply the natural agonist (e.g., glutamate or GABA) to the oocyte to elicit a baseline current response.
-
To test the effect of this compound, perfuse the oocyte with a solution containing the compound, either alone or in combination with the agonist.
-
Record the changes in the current in response to drug application.
-
-
Data Analysis:
-
Measure the amplitude of the currents elicited by the agonist in the absence and presence of this compound.
-
Construct concentration-response curves by plotting the normalized current response against the logarithm of the agonist or modulator concentration.
-
Calculate the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient from these curves.
-
For modulators like this compound, determine the degree of potentiation or inhibition of the agonist-induced current.
-
Conclusion
This compound is a highly effective anthelmintic with a well-defined neuropharmacological mechanism of action in target invertebrates. However, its activity at GABA-A receptors and its potential to cross the blood-brain barrier, particularly in individuals with compromised P-glycoprotein function, necessitates a thorough understanding of its effects on non-target organisms. The data and protocols presented in this technical guide provide a framework for assessing the neurotoxic potential of this compound and related compounds. A comprehensive evaluation of these effects is essential for ensuring the safe use of this important veterinary drug and for mitigating its potential impact on the wider ecosystem. Further research focusing on the specific binding kinetics and functional modulation of this compound on a broader range of non-target organism receptors will continue to refine our understanding of its neuropharmacological profile.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 3. The binding mechanism of ivermectin and levosalbutamol with spike protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Milbemycin A4 oxime in various organic solvents. The information is intended to assist researchers, scientists, and professionals involved in drug development in understanding the physicochemical properties of this potent macrocyclic lactone. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action through a signaling pathway diagram.
Introduction to this compound
This compound is a semi-synthetic derivative of the naturally occurring milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of Milbemycin oxime, a broad-spectrum antiparasitic agent effective against a range of nematodes and arthropods in veterinary medicine.[1][2][3] A thorough understanding of its solubility in different organic solvents is crucial for various stages of drug development, including formulation, analytical method development, and in vitro/in vivo studies.
Solubility of this compound in Organic Solvents
The solubility of this compound has been reported in various scientific and technical documents. While comprehensive quantitative data across a wide range of organic solvents is limited, the available information provides valuable insights into its solubility characteristics. It is important to note that "Milbemycin oxime" is a mixture of Milbemycin A3 oxime and this compound, with the latter being the predominant component (typically ≥80%).[1][2] The solubility data presented below pertains to Milbemycin oxime unless specified otherwise.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Milbemycin oxime in selected organic solvents. It is important to be aware of inconsistencies in reported values, which may arise from different experimental conditions or the use of Milbemycin oxime mixtures with varying A4/A3 ratios.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 15 | [5] |
| Ethanol | Not Specified | ~ 20 | [5] |
| Dimethylformamide (DMF) | Not Specified | ~ 15 | [5] |
Note: The significant discrepancy in the reported solubility in DMSO highlights the importance of empirical determination for specific applications.
Qualitative Solubility Data
Qualitative solubility information provides a broader understanding of suitable solvent systems for this compound.
| Organic Solvent | Solubility Description | Source |
| Ethanol (anhydrous) | Very Soluble | [1] |
| Ethyl Acetate | Very Soluble | [1] |
| Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [1][3] |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble / Sparingly Soluble | [1][3] |
| Acetone | Easily Soluble | [2] |
| Benzene | Easily Soluble | [2] |
| Chloroform | Easily Soluble | [2] |
| Water | Insoluble / Poor Water Solubility | [2][3][4] |
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a detailed methodology adapted for a compound like this compound.
Materials
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze both the filtered sample solutions and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
An In-depth Technical Guide to the Semi-Synthetic Pathway of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the semi-synthetic pathway for Milbemycin A4 oxime, a potent macrocyclic lactone used as a broad-spectrum antiparasitic agent. The guide details the key chemical transformations, experimental protocols, and underlying mechanism of action, presenting quantitative data in a structured format for clarity and comparison.
Introduction
Milbemycin oxime is a semi-synthetic derivative of the milbemycins, a group of macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] The commercial product is typically a mixture of Milbemycin A3 oxime and this compound, with the A4 variant being the major component, constituting 70-80% of the mixture.[3][4][5] Milbemycin oxime is widely used in veterinary medicine to control and prevent infestations by endoparasites and ectoparasites, including nematodes, insects, and mites.[2][6] Its efficacy stems from its action on the invertebrate nervous system.[7] This guide focuses on the critical chemical modifications that convert the natural fermentation product, Milbemycin A4, into its more potent and stable oxime derivative.
Semi-Synthetic Pathway Overview
The conversion of naturally produced Milbemycin A4 into this compound is a two-step chemical process. The synthesis begins with a mixture of Milbemycin A3 and A4, which is first subjected to an oxidation reaction, followed by an oximation reaction.[3][8]
-
Oxidation: The allylic hydroxyl group at the C-5 position of the Milbemycin A4 macrocycle is selectively oxidized to form the corresponding ketone intermediate, 5-Oxo-milbemycin A4.[4][5]
-
Oximation: The newly formed ketone at C-5 is then reacted with an oximation agent, such as hydroxylamine hydrochloride, to yield the final product, this compound.[4][9]
The overall workflow, from microbial fermentation to the final purified product, is depicted below.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 6. chemwerth.com [chemwerth.com]
- 7. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
The Biological Activity of Milbemycin A4 Oxime and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Milbemycin A4 oxime and its analogs. Milbemycin oxime, a semi-synthetic derivative of the naturally occurring milbemycins A3 and A4, is a potent macrocyclic lactone with a broad spectrum of antiparasitic activity.[1][2] It is widely utilized in veterinary medicine for the control of various endo- and ectoparasites.[3] This document details its mechanism of action, summarizes key quantitative biological data, outlines typical experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound and its analogs exert their antiparasitic effects by targeting the nervous system of invertebrates.[3][4] The primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are specific to invertebrates.[1][3][4][5] This interaction leads to an increased influx of chloride ions into neuronal and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1][3][4] While they can also interact with GABA-gated chloride channels, their affinity for invertebrate GluCls is significantly higher, providing a degree of selective toxicity.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in invertebrates.
Quantitative Biological Activity Data
The biological activity of this compound and its analogs has been evaluated against a wide range of pests and parasites. The following tables summarize some of the key quantitative data available from published studies.
Table 1: Acaricidal and Nematicidal Activity of Milbemycin Analogs
| Compound | Target Organism | Activity Type | LC50 (mg/L) | Reference |
| Analog 1 | Tetranychus cinnabarinus (Carmine spider mite) | Acaricidal | 0.0022 | [6] |
| Analog 5 | Bursaphelenchus xylophilus (Pinewood nematode) | Nematicidal | 4.56 | [6] |
| Analog 7 | Bursaphelenchus xylophilus (Pinewood nematode) | Nematicidal | 4.30 | [6] |
Table 2: Insecticidal Activity of Milbemycin Analogs
| Compound | Target Organism | Activity Type | LC50 (mg/L) | Reference |
| 2,2-dimethylbutanoyl (4Ib) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.250 | [7][8] |
| 2,2-dimethylbutanoyl (4Ib) | Aphis fabae (Black bean aphid) | Insecticidal | 0.150 | [7][8] |
| phenylacetyl (4IIm) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.204 | [7][8] |
| phenylacetyl (4IIm) | Aphis fabae (Black bean aphid) | Insecticidal | 0.070 | [7][8] |
| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.350 | [7][8] |
| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Aphis fabae (Black bean aphid) | Insecticidal | 0.120 | [7][8] |
Table 3: Nematicidal Activity of Milbemectin (a closely related compound)
| Target Organism | Activity Type | LC50 (µg/mL) | LC90 (µg/mL) | Reference |
| Root-Knot Nematodes (RKN) | Juvenile Motility | 7.4 | 29.9 | [9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative methodologies for key bioassays.
In Vitro Acaricidal Activity Assay (Leaf Disc Method)
This method is commonly used to evaluate the efficacy of compounds against mites.
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[11] Serial dilutions are then made to obtain the desired test concentrations.
-
Leaf Disc Preparation: Leaf discs (e.g., from bean plants) of a uniform size are punched out.
-
Treatment: The leaf discs are dipped into the test solutions for a set period (e.g., 10 seconds) and then allowed to air dry. Control discs are treated with the solvent only.
-
Infestation: Once dry, the treated leaf discs are placed on a moist substrate (e.g., wet cotton) in a petri dish. A known number of adult mites (e.g., 20-30 Tetranychus cinnabarinus) are then transferred onto each leaf disc.
-
Incubation: The petri dishes are incubated under controlled conditions (e.g., 25°C, 16:8h light:dark cycle).
-
Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 values are then determined using probit analysis.
Experimental Workflow for Acaricidal Assay
Caption: Workflow for a typical in vitro acaricidal activity assay.
In Vitro Nematicidal Activity Assay (Well Plate Method)
This assay is used to determine the efficacy of compounds against nematodes.
-
Nematode Culture and Extraction: Nematodes (e.g., root-knot nematode juveniles) are cultured and extracted from infected plant roots.
-
Preparation of Test Solutions: Similar to the acaricidal assay, a stock solution is prepared and serially diluted to the desired concentrations in a suitable solvent and aqueous medium.[9]
-
Assay Setup: A small volume of the nematode suspension (containing a known number of nematodes, e.g., 100 J2s) is added to each well of a multi-well plate.
-
Treatment: An equal volume of the test solution is added to each well. Control wells receive the solvent-containing medium only.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a defined period (e.g., 24, 48, 72 hours).
-
Motility/Mortality Assessment: Nematode motility is observed under a microscope. Nematodes that are straight and unresponsive to touch are considered dead or immobile.
-
Data Analysis: The percentage of non-motile nematodes is calculated for each concentration. LC50 and LC90 values are then determined using appropriate statistical software.[9]
Structure-Activity Relationships (SAR)
The biological activity of milbemycin analogs is highly dependent on their chemical structure. Modifications at various positions of the milbemycin scaffold can significantly impact their insecticidal, acaricidal, and nematicidal potency.
-
C-5 Position: The modification of the C-5 hydroxyl group to a 5-oxime was a critical step in the development of milbemycin oxime, leading to high efficacy against microfilariae of D. immitis, a broad anthelmintic spectrum, and improved safety.[12]
-
C-13 Position: Unlike avermectins, milbemycins are not naturally substituted at the C-13 position.[12] However, the introduction of various alkyl and aryl groups at this position in synthetic analogs has been explored to modulate insecticidal activity.[7][8]
-
C-4' Position: The introduction of substituents such as 2,2-dimethylbutanoyl, phenylacetyl, and (Z)-1-(methoxyimino)-1-phenylacetyl at the 4'-position has been shown to result in potent larvicidal and insecticidal activities against certain pests.[7][8]
Logical Relationship in SAR
Caption: Key structural modifications influencing the biological activity of milbemycin analogs.
Conclusion
This compound and its analogs represent a significant class of antiparasitic agents with a well-defined mechanism of action targeting the invertebrate nervous system. The extensive research into their structure-activity relationships has led to the development of highly potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of novel milbemycin-based therapies for the control of a wide range of pests and parasites in both veterinary and agricultural settings. Further research focusing on the synthesis of novel analogs and the elucidation of resistance mechanisms will be crucial for extending the utility of this important class of molecules.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 4. chemwerth.com [chemwerth.com]
- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes: Synthesis and Purification of Milbemycin A4 Oxime
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine to control nematodes and arthropods.[1][2] It is a semi-synthetic derivative of the naturally occurring milbemycins, which are macrocyclic lactones produced by fermentation of Streptomyces hygroscopicus aureolacrimosus.[3][4] The commercial product "Milbemycin Oxime" is a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, with the A4 component comprising at least 80% of the mixture.[3] The synthesis involves a two-step process: the oxidation of the C5 allyl hydroxyl group of milbemycin to a ketone, followed by an oximation reaction to form the final product.[3][4][5] This document provides a detailed protocol for the synthesis and purification of this compound for research and development purposes.
Experimental Protocols
The synthesis of this compound is achieved through a two-stage chemical process starting from Milbemycin A4, which is first oxidized to an intermediate, Milbemycin A4 ketone, and then converted to the final oxime.
Part 1: Oxidation of Milbemycin A4 to Milbemycin A4 Ketone
This procedure involves the selective oxidation of the C5 hydroxyl group. A common method utilizes a catalyzed oxidation system under mild conditions to minimize side reactions.[2]
Materials:
-
Milbemycin A4
-
Dichloromethane (DCM)
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or other piperidine nitroxide free-radical catalyst[1][2]
-
Sodium bromide (NaBr) or other halide catalyst promoter[2]
-
Sodium hypochlorite (NaOCl) solution (e.g., 20%)[2]
-
Sodium bicarbonate (NaHCO3)
-
Sodium carbonate (Na2CO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
-
Reaction vessel with cooling capabilities
-
Stirrer
Protocol:
-
Catalyst Preparation: In a suitable reactor, dissolve the TEMPO catalyst (0.05-0.4 molar equivalents relative to Milbemycin) in dichloromethane.[2]
-
Reaction Setup: Cool the solution to between -5°C and 15°C.[2] Add a solution of sodium bromide in deionized water to the reaction mixture.[2]
-
Substrate Addition: Add the Milbemycin A4 raw material to the reaction vessel.
-
Oxidant Addition: Prepare an oxidant solution by dissolving sodium hypochlorite in a buffered aqueous solution of sodium bicarbonate and sodium carbonate (pH 8.5-11.5).[2] Add this solution dropwise to the reaction mixture over a period of time, maintaining the temperature between -5°C and 15°C.[2]
-
Reaction Monitoring: The reaction is typically conducted for 0.5 to 4 hours.[2] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic phase. Wash the aqueous phase with dichloromethane to extract any remaining product.[2]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.[2] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Milbemycin A4 ketone intermediate.[1]
Part 2: Oximation of Milbemycin A4 Ketone
The ketone intermediate is converted to the oxime using hydroxylamine hydrochloride.
Materials:
-
Crude Milbemycin A4 Ketone
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
-
Reaction Setup: Dissolve the crude Milbemycin A4 ketone in a mixture of methanol and 1,4-dioxane.[1][2]
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1-1.5 mass ratio to the starting Milbemycins) to the reaction mixture.[2]
-
Reaction Conditions: Stir the reaction at a temperature between 25°C and 35°C for 10 to 20 hours.[1][2] Monitor the reaction by HPLC.
-
Concentration: Upon completion, concentrate the reaction system to reduce the volume.[1]
-
Extraction: Perform an extraction using a dichloromethane-aqueous system.[1][2] Collect the organic (dichloromethane) phase.
-
Drying and Isolation: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1][2]
Part 3: Purification of this compound
Purification is critical to achieve the desired purity (>98%) and typically involves crystallization and/or chromatography.[6]
Protocol 3A: Two-Step Crystallization [1]
-
Initial Crystallization: Dissolve the crude Milbemycin oxime product in a mixed solvent system of trichloromethane and n-heptane and allow it to crystallize.[1] Filter to collect the crystals.
-
Second Crystallization (Crystal Transformation): Dissolve the collected crystals in ethanol.[1]
-
Precipitation: Add the ethanol solution dropwise into purified water under constant stirring to induce precipitation of the purified product.[1]
-
Final Steps: Filter the resulting solid, wash with water, and dry under vacuum to yield the finished Milbemycin oxime product.[1] An overall recovery of 70.3% has been reported for this synthesis and purification process.[1]
Protocol 3B: Chromatographic Purification [6][7]
-
Column Preparation: Pack a chromatography column with silica gel.
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with an appropriate solvent system to separate the this compound from impurities.
-
Further Purification: For very high purity requirements, a subsequent purification by high-performance liquid chromatography (HPLC) or resin chromatography can be performed to adjust the A3/A4 oxime ratio and achieve purity levels exceeding 98%.[6][7]
Data Presentation
Quantitative parameters for the synthesis, purification, and analysis of this compound are summarized below.
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Step 1: Oxidation | Step 2: Oximation | Reference |
|---|---|---|---|
| Starting Material | Milbemycin A4 | Milbemycin A4 Ketone | [2] |
| Catalyst/Reagent | TEMPO / NaOCl | Hydroxylamine Hydrochloride | [2] |
| Solvent System | Dichloromethane | Methanol / 1,4-Dioxane | [1][2] |
| Temperature | -5 to 15 °C | 25 to 35 °C | [2] |
| Reaction Time | 0.5 - 4 hours | 10 - 20 hours |[1][2] |
Table 2: Purification Parameters and Reported Results
| Parameter | Method | Details | Reference |
|---|---|---|---|
| Primary Method | Crystallization | Solvent 1: Trichloromethane/n-heptane | [1] |
| Solvent 2: Ethanol/Water | [1] | ||
| Secondary Method | Chromatography | Silica Gel, Resin Chromatography | [6] |
| Reported Yield | Overall Process | 70.3% | [1] |
| Reported Purity | Final Product | > 98% |[6] |
Table 3: Analytical HPLC Method for Milbemycin Oxime
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Hypersil BDS C18 (4.6 x 250 mm, 5 µm) | HALO® C18 (100 x 4.6 mm, 2.7 µm) | [8] |
| Mobile Phase | 14% Ammonium Acetate Buffer (0.5 mmol/L) & 86% Acetonitrile | Gradient Elution | [8][9] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | [8][9] |
| Detection Wavelength | 249 nm | 240 nm | [8][9] |
| Column Temperature | 25 °C | 50 °C |[8][9] |
Visualizations
The following diagrams illustrate the synthesis and purification workflows.
Caption: Two-step synthesis of this compound.
Caption: Workflow for the purification via two-step crystallization.
References
- 1. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 7. CN104327094A - Milbemycin oxime separation and purification method - Google Patents [patents.google.com]
- 8. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Milbemycin A4 Oxime in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Milbemycin A4 oxime in plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.
Introduction
Milbemycin oxime, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine.[1][2] It consists of two major components: this compound (≥80%) and Milbemycin A3 oxime (≤20%).[1][3] Accurate quantification of these compounds in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed LC-MS/MS method for the reliable quantification of this compound in plasma.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₅NO₇[4] |
| Molecular Weight | 555.7 g/mol [4] |
| CAS Number | 93074-04-5[4] |
| Appearance | White or light yellow powder[3] |
| Solubility | Very soluble in anhydrous ethanol and ethyl acetate; sparingly soluble in DMSO.[3] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Moxidectin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., dog, cat)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), moxidectin, in acetonitrile.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in acetonitrile:water (1:1, v/v) to create working standards for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).
Sample Preparation from Plasma
A protein precipitation method is recommended for its simplicity and efficiency.[1]
-
Aliquot 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 800 µL of acetonitrile containing the internal standard (moxidectin).[1]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) method can be employed for cleaner extracts.[5][6]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., Gemini C18, 50 mm x 2.0 mm, 5 µm)[1][7] |
| Mobile Phase A | 0.1% Formic acid in water[1][7] |
| Mobile Phase B | Acetonitrile[1][7] |
| Flow Rate | 0.3 mL/min[1][7] |
| Injection Volume | 10 µL[1][7] |
| Column Temperature | 35°C[1][7] |
| Autosampler Temperature | 4°C[1][7] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 15 - 30 |
| 0.5 - 2.5 | 30 |
| 2.5 - 2.6 | 30 - 50 |
| 2.6 - 4.5 | 50 |
| 4.5 - 6.0 | 50 - 85 |
| 6.0 - 10.5 | 85 |
| 10.5 - 11.0 | 85 - 15 |
| 11.0 - 13.5 | 15 |
Note: The gradient program should be optimized based on the specific column and instrumentation used to ensure adequate separation of this compound and the internal standard.
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Collision Energy (CE) | See table below |
MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 556.2 | 167.2 | 19[1] |
| Moxidectin (IS) | 640.3 | 498.2 | - |
Note: Collision energy for the internal standard should be optimized on the specific mass spectrometer used.
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 2.5 - 250 ng/mL[1][8] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| LLOQ | 2.5 ng/mL[8] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 7.5 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
| Medium | 30 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
| High | 200 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Low | 7.5 | 98.09 - 107.46[8] |
| Medium | 30 | 98.09 - 107.46[8] |
| High | 200 | 98.09 - 107.46[8] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocol and performance characteristics demonstrate its suitability for supporting pharmacokinetic and other research studies in the field of veterinary drug development.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats | Semantic Scholar [semanticscholar.org]
Application Note: Sample Preparation for the Analysis of Milbemycin A4 Oxime in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine to control nematodes and arthropods.[1][2] It is a mixture of milbemycin A3 oxime and milbemycin A4 oxime, with the A4 component typically comprising at least 80% of the mixture.[3][4] The analysis of this compound residues in biological tissues is crucial for pharmacokinetic studies, ensuring food safety, and monitoring environmental impact.[5] However, the complex nature of biological matrices, such as tissues, presents a significant challenge for accurate quantification due to the presence of interfering substances like proteins and fats.[6][7] Therefore, a robust and efficient sample preparation protocol is essential to extract the analyte, remove matrix components, and concentrate the sample prior to instrumental analysis.[8][9] This application note provides a detailed protocol for the extraction and purification of this compound from biological tissues for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
The described method employs a combination of protein precipitation and solid-phase extraction (SPE) to isolate this compound from homogenized biological tissue. The tissue sample is first homogenized to ensure uniformity. Proteins are then precipitated using acetonitrile, which also serves as the initial extraction solvent. After centrifugation, the supernatant is further cleaned up using a C18 solid-phase extraction cartridge to remove remaining interferences. The final eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. This multi-step process ensures a clean sample extract, which improves the sensitivity and reliability of the quantification.
I. Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the determination of milbemycin oxime in biological matrices.
| Biological Matrix | Sample Preparation Method | Analytical Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Mean Extraction Recovery (%) | Reference |
| Cat Plasma | Acetonitrile Protein Precipitation | LC-MS/MS | 2.5 - 250 | 2.5 | 96.91 - 100.62 | [3] |
| Dog Plasma | Solid-Phase Extraction (SPE) | HPLC-MS | 2.0 - 500 | 2.0 | Not Reported | [1][10][11] |
| Animal Plasma | Acetonitrile Precipitation & SPE | LC-MS/MS | Not Reported | Not Reported | Not Reported | [12] |
II. Experimental Protocols
A. Materials and Reagents
-
Solvents and Chemicals:
-
Equipment:
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge (capable of >2600 x g)
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold
-
C18 SPE cartridges (e.g., 60 mg/3 mL)[6]
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system[3]
-
B. Protocol 1: Sample Homogenization and Protein Precipitation
-
Sample Weighing: Accurately weigh approximately 1 g of the biological tissue sample into a centrifuge tube.
-
Homogenization: Add an appropriate volume of water or buffer to the tissue sample and homogenize until a uniform consistency is achieved.
-
Protein Precipitation: To 1 mL of the tissue homogenate, add 4 mL of acetonitrile and 0.3 g of sodium chloride.[12]
-
Extraction: Vortex mix the sample vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 2620 x g or higher for 10 minutes to pellet the precipitated proteins and tissue debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for the subsequent SPE cleanup.
C. Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.[6] Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant collected from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[6]
-
Elution: Elute the this compound from the cartridge with 3-5 mL of methanol or 5% ammoniated methanol into a clean collection tube.[1][6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase (e.g., 85:15 v/v solution of acetonitrile and 5 mM ammonium acetate) for LC-MS/MS analysis.[1][10]
D. Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm)[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and ammonium acetate solution (e.g., 0.5 mM or 5 mM). A common composition is 85:15 (v/v) acetonitrile:ammonium acetate.[1][10][12]
-
Flow Rate: 0.25 mL/min[12]
-
Column Temperature: 35°C[6]
-
Injection Volume: 5 µL[6]
-
-
Mass Spectrometry Conditions:
III. Experimental Workflow Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 5. Recent developments in the analysis of avermectin and milbemycin residues in food safety and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy Testing of Milbemycin A4 Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of Milbemycin A4 oxime efficacy against a range of parasites, particularly nematodes and mites. The protocols outlined below are designed to deliver reliable and reproducible data for assessing the potency and mechanism of action of this broad-spectrum antiparasitic agent.
Mechanism of Action
This compound, a macrocyclic lactone, exerts its antiparasitic effects by targeting the nervous system of invertebrates. Its primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels, which are unique to invertebrates. This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1][2] Additionally, milbemycin oxime can interact with gamma-aminobutyric acid (GABA) receptors, further disrupting neurotransmission.[2][3]
Data Presentation: Efficacy of this compound
The following tables summarize the effective concentrations of this compound against various parasites as reported in the literature. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are crucial for comparing the susceptibility of different parasite species and stages.
Table 1: In Vitro Efficacy of this compound against Nematodes
| Target Parasite | Assay Type | Effective Concentration (µM) | Reference |
| Trichuris muris | Larval Motility Assay | IC50: 8.1 | [4] |
| Angiostrongylus cantonensis | Motility Assay | Inhibitory effects at ≥ 10⁻⁹ g/ml | [5] |
| Dirofilaria immitis | Motility Assay | Slight inhibitory effects at 10⁻⁷ g/ml | [5] |
Table 2: In Vitro Efficacy of this compound against Mites (Acaricidal Activity)
| Target Parasite | Assay Type | Effective Concentration | Reference |
| Psoroptes cuniculi | In Vivo Study (dosage) | 0.50 mg/kg (oral) | [5][6] |
| Sarcoptes scabiei var. suis | Agar Gel Migration/Survival | Lower threshold: 50-100 ng/ml (for Ivermectin, a related compound) | [7] |
Note: In vitro efficacy data for this compound against mites is limited in the public domain. The provided data for Psoroptes cuniculi is from an in vivo study, which can be a starting point for determining in vitro concentrations. The data for Sarcoptes scabiei is for a related macrocyclic lactone and can be used as a reference for assay development.
Experimental Protocols
Protocol 1: Larval Migration Inhibition Assay (LMIA) for Nematodes
This assay assesses the ability of a compound to inhibit the natural migratory behavior of nematode larvae.
Materials:
-
This compound stock solution (in DMSO)
-
Nematode larvae (e.g., Haemonchus contortus, Trichuris muris)
-
24-well and 96-well microtiter plates
-
Micropipettes
-
Incubator (37°C)
-
Microscope
Procedure:
-
Larval Preparation: Obtain third-stage (L3) nematode larvae and wash them with sterile water.
-
Drug Dilution: Prepare a serial dilution of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: In a 24-well plate, add approximately 100-200 L3 larvae to each well containing the different concentrations of this compound. Include a negative control (medium with DMSO) and a positive control (a known anthelmintic).
-
Migration Setup: After a 24-hour incubation period at 37°C, transfer the larvae to a 96-well migration plate with a 20 µm mesh filter.
-
Migration: Allow the larvae to migrate through the mesh for 24 hours at 37°C.
-
Quantification: Count the number of larvae that have successfully migrated to the bottom of the collection plate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC50 value using a suitable statistical software.
Protocol 2: In Vitro Acaricide Testing on Mites (Adapted from Agar Gel Method)
This protocol is adapted from methods used for other acaricides and can be optimized for this compound.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol or acetone)
-
Mites (e.g., Psoroptes cuniculi, Sarcoptes scabiei)
-
Petri dishes
-
Agar
-
Micropipettes
-
Incubator with controlled humidity
-
Stereomicroscope
Procedure:
-
Agar Plate Preparation: Prepare a 1.5% agar solution and autoclave. While the agar is still molten (around 45-50°C), add the desired concentrations of this compound. Pour the agar into petri dishes and allow them to solidify.
-
Mite Collection: Collect live mites from a host animal or a culture.
-
Mite Application: Place a defined number of live mites (e.g., 10-20) onto the center of the solidified agar plates.
-
Incubation: Incubate the plates at an appropriate temperature and humidity for the specific mite species (e.g., 27°C and 85% relative humidity) for 24-48 hours.
-
Observation: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), observe the mites under a stereomicroscope. Record the number of dead, moribund (paralyzed), and live mites.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 (lethal concentration 50) value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Larval Migration Inhibition Assay.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | PLOS One [journals.plos.org]
- 6. [PDF] Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | Semantic Scholar [semanticscholar.org]
- 7. A method for in vitro determination of the acaricidal effect of ivermectin using Sarcoptes scabiei var. suis as test organism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Helminth Motility Assays Using Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine. Its efficacy stems from its ability to induce paralysis in helminths by disrupting neurotransmission. Motility assays are crucial in vitro tools for assessing the anthelmintic activity of compounds like this compound, providing quantitative data on their effects on parasite viability. These assays are instrumental in drug discovery, resistance monitoring, and understanding the mechanism of action of anthelmintic drugs.
Mechanism of Action
This compound primarily targets the neuromuscular system of invertebrates. Its mechanism of action involves:
-
Glutamate-Gated Chloride Channels (GluCls): this compound binds to GluCls, which are found in the nerve and muscle cells of invertebrates but not vertebrates.[1][2][3][4] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[1][2] The resulting hyperpolarization of the cell membrane makes the neuron or muscle cell less excitable, leading to flaccid paralysis and eventual death of the helminth.[1][2]
-
GABA (γ-aminobutyric acid) Receptors: this compound also acts on GABA receptors in helminths, further contributing to the inhibitory signaling in the neuromuscular system.[5][6][7] This dual action on both glutamate and GABA-gated chloride channels enhances its paralytic effect.
Data Presentation
The following tables summarize the quantitative effects of this compound on the motility of various helminth species.
| Helminth Species | Developmental Stage | Assay Type | Key Findings | Reference |
| Angiostrongylus cantonensis | Adult | In vitro motility | Inhibitory effects at ≥ 10⁻⁹ g/ml; Paralysis at 10⁻⁸ - 10⁻⁶ g/ml. | [6] |
| Dirofilaria immitis | Adult | In vitro motility | Slight inhibitory effects at 10⁻⁷ g/ml; Slight stimulatory effects at 3-5 x 10⁻⁶ g/ml. | [6] |
| Caenorhabditis elegans | Adult | Automated motility assay | Demonstrated concentration- and time-dependent effects on motility. | [8] |
| Trichuris vulpis | Adult | In vivo (fecal egg count reduction) | Effective against natural infections in dogs. | [9] |
| Ancylostoma braziliense | Adult | In vivo (worm count reduction) | 95-98% reduction in worm counts in naturally infected dogs. | [10] |
Note: IC50 values for this compound are not consistently reported across a wide range of helminth species in the reviewed literature. The provided data reflects effective concentrations leading to paralysis or significant motility reduction.
Experimental Protocols
Two primary methods for assessing helminth motility are presented below: a manual microscopy-based assay and an automated assay workflow.
Protocol 1: Microscopy-Based Helminth Motility Assay
This protocol provides a fundamental method for visually assessing helminth motility following exposure to this compound.
Materials:
-
Helminth culture of the desired species and life stage
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium appropriate for the helminth species
-
Multi-well plates (e.g., 24- or 96-well)
-
Inverted microscope
-
Pipettes and sterile tips
-
Incubator set to the appropriate temperature for the helminth species
-
Solvent control (e.g., DMSO)
Procedure:
-
Parasite Preparation:
-
Wash the helminths with fresh culture medium to remove any debris.
-
Count the parasites and adjust the concentration to have a consistent number of organisms per well (e.g., 10-50 worms per well, depending on the species and size).
-
-
Drug Dilution:
-
Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration in all wells (including controls) is consistent and does not exceed a level that affects worm motility (typically ≤0.5%).
-
-
Assay Setup:
-
Add the prepared parasite suspension to each well of the multi-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include a positive control (a known anthelmintic) and a negative control (solvent only) in the assay plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the helminth species for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Motility Scoring:
-
At specified time points, observe the motility of individual worms under an inverted microscope.
-
Score the motility based on a predefined scale. A common scoring system is as follows:
-
3: Normal, vigorous movement
-
2: Reduced, slow movement
-
1: Flickering or minimal movement of the head or tail only
-
0: No movement (paralyzed)
-
-
Calculate the average motility score for each well.
-
-
Data Analysis:
-
Calculate the percentage inhibition of motility for each concentration compared to the negative control.
-
If a dose-response curve is generated, the IC50 (the concentration that inhibits 50% of motility) can be calculated using appropriate software.
-
Protocol 2: Automated Helminth Motility Assay (Conceptual Workflow)
This protocol outlines the general steps for using an automated system, such as the wMicroTracker, for high-throughput motility analysis.
Materials:
-
Helminth culture
-
This compound stock solution
-
Culture medium
-
96-well microtiter plates
-
Automated motility tracking instrument (e.g., wMicroTracker)
-
Data acquisition and analysis software
Procedure:
-
Plate Preparation:
-
Prepare parasite suspension and drug dilutions as described in Protocol 1.
-
Dispense the parasite suspension and drug solutions into a 96-well plate.[8]
-
-
Instrument Setup:
-
Place the 96-well plate into the automated motility tracker.
-
Configure the software with the experimental parameters, including the duration of the assay and the frequency of readings.
-
-
Data Acquisition:
-
The instrument will record the movement of the worms in each well over time.[8] The technology typically relies on the interruption of light beams by the moving worms.
-
-
Data Analysis:
-
The software will generate quantitative data on motility for each well.
-
This data can be used to create dose-response curves and calculate IC50 values.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to helminth paralysis.
Experimental Workflow for Helminth Motility Assay
Caption: General workflow for conducting a helminth motility assay.
References
- 1. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Antagonist of Caenorhabditis elegans Glutamate-Activated Chloride Channels With Anthelmintic Activity [frontiersin.org]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelmintic efficacy of milbemycin oxime against Trichuris vulpis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a single oral administration of milbemycin oxime against natural infections of Ancylostoma braziliense in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Milbemycin A4 Oxime in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Milbemycin A4 oxime in cell culture experiments. The protocols outlined below detail the necessary steps for preparing the compound, determining its cytotoxic effects, and establishing an appropriate dosage for various in vitro studies.
Introduction
This compound is a macrocyclic lactone, a derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. While traditionally used as a potent veterinary antiparasitic agent, recent studies have highlighted its potential in cancer research. It has been shown to reverse multidrug resistance in cancer cells and induce apoptosis, suggesting its utility as a potential therapeutic agent or a tool for studying specific cellular pathways.[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to paralysis.[1] In mammalian cells, it has been observed to interact with P-glycoprotein (P-gp) and the multidrug resistance protein 1 (MDR1) gene, and to modulate the tumor immune microenvironment.[1][2]
Data Presentation
Compound Specifications
| Property | Value |
| Molecular Formula | C₃₂H₄₅NO₇ |
| Molecular Weight | 555.7 g/mol |
| Appearance | White to light yellow powder |
| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in aqueous buffers. |
Reported In Vitro Concentrations and Effects
| Cell Line | Concentration | Effect | Reference |
| MCF-7/adr (Adriamycin-resistant human breast carcinoma) | 5 µM | Reversal of multidrug resistance, increased cytotoxicity of adriamycin. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Not specified | Inhibition of cell growth by inducing apoptosis. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 555.7 g/mol
-
To make 1 ml of a 10 mM solution, you need 0.01 moles/L * 0.001 L * 555.7 g/mol = 0.005557 g = 5.56 mg.
-
Dissolve 5.56 mg of this compound in 1 ml of DMSO.
-
-
-
Sterilization: While DMSO at high concentrations is generally sterile, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Determination of IC₅₀ (Half-maximal Inhibitory Concentration)
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability using a standard MTT or MTS assay.
Materials:
-
Cultured mammalian cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to identify the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration wells.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound.
Caption: Proposed mechanism of this compound in cancer cells.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Milbemycin A4 Oxime in Drug Discovery Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a major component of the veterinary drug milbemycin oxime, is a potent macrocyclic lactone produced by fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by chemical modification.[1] Primarily recognized for its broad-spectrum antiparasitic activity against nematodes and arthropods, its mechanism of action and biological effects present valuable opportunities for its application as a tool compound in drug discovery screening campaigns.[2][3][4]
This document provides detailed application notes and protocols for utilizing this compound in screening for novel therapeutic agents. Its primary targets are invertebrate glutamate-gated chloride channels (GluCls) and fungal ATP-binding cassette (ABC) transporters, making it a valuable positive control and pharmacological probe in these areas.[1][5]
Physicochemical and Pharmacokinetic Properties
Milbemycin oxime is a mixture of milbemycin A3 and A4 oximes.[1][3] It is sparingly soluble in DMSO and water but very soluble in anhydrous ethanol and ethyl acetate.[1][6]
| Property | Value | Reference |
| Molecular Formula (A4) | C32H45NO7 | [1] |
| Molecular Weight (A4) | 555.7 g/mol | [1] |
| Oral Bioavailability (A4) | 65.1% | [7] |
| Plasma Half-life (t1/2) | 1.6 ± 0.4 days | [7] |
| Volume of Distribution (Vd) | ~2.7 L/kg | [7] |
| Systemic Clearance (Cls) | 41 ± 12 mL/h/kg | [7] |
Mechanism of Action
This compound exerts its effects through two primary mechanisms, providing distinct avenues for drug discovery screening:
-
Anthelmintic Activity: In invertebrates, it acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[1][2][4] This binding leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[1][2] In mammals, it can interact with GABA-gated chloride channels, but with lower affinity.[1][7]
-
Antifungal Activity: this compound has been shown to inhibit fungal ATP-binding cassette (ABC) transporters.[1][5] These transporters are often responsible for multidrug resistance by effluxing antifungal agents out of the fungal cell. By blocking these pumps, milbemycin can restore the efficacy of conventional antifungal drugs like azoles.[5][8]
Figure 1: Dual Mechanisms of Action of this compound.
Application 1: Screening for Novel Anthelmintics Targeting GluCls
This compound serves as an excellent positive control for high-throughput screening (HTS) campaigns aimed at discovering novel compounds that modulate invertebrate GluCls.
Experimental Workflow
Figure 2: HTS Workflow for GluCl Modulators.
Detailed Protocol: Cell-Based Fluorescence Assay for GluCl Potentiators
This protocol is designed for a high-throughput, fluorescence-based assay to identify potentiators of invertebrate glutamate-gated chloride channels.
1. Materials and Reagents:
-
Cell Line: HEK293 cell line stably expressing the target invertebrate GluCl subunits (e.g., from C. elegans or a parasitic nematode).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: this compound (e.g., 10 µM final concentration).
-
Agonist: L-Glutamic acid.
-
Fluorescent Dye: Membrane potential-sensitive dye kit (e.g., FRET-based voltage sensor probes).
2. Cell Preparation:
-
Culture the GluCl-expressing HEK293 cells in T-175 flasks until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
3. Assay Procedure:
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare compound plates by diluting test compounds, this compound, and DMSO vehicle control in Assay Buffer.
-
Using a liquid handler, transfer 5 µL of the compound solutions to the cell plates. The final concentration of DMSO should be ≤ 0.5%.
-
-
Signal Measurement:
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, VIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of a sub-maximal concentration of glutamate (e.g., EC20, determined previously) to all wells.
-
Continue to read the fluorescence signal for 2-3 minutes to capture the kinetic response of channel opening.
-
4. Data Analysis:
-
Calculate the change in fluorescence ratio or intensity in response to glutamate addition.
-
Normalize the data to the negative (DMSO) and positive (this compound) controls.
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Identify "hits" as compounds that potentiate the glutamate-induced signal above a defined threshold (e.g., > 3 standard deviations above the mean of the negative controls).
Application 2: Screening for Antifungal Resistance Breakers
This compound can be used as a tool to identify new compounds that inhibit fungal ABC transporters, thereby reversing or reducing resistance to existing antifungal drugs.
Experimental Workflow
Figure 3: HTS Workflow for Antifungal Resistance Breakers.
Detailed Protocol: Fungal Growth Inhibition Assay (Checkerboard Method)
This protocol is a whole-organism screen to identify compounds that synergize with a known antifungal drug against a resistant fungal strain.
1. Materials and Reagents:
-
Fungal Strain: An azole-resistant strain of a pathogenic fungus (e.g., Candida albicans, Candida auris).
-
Assay Plates: 384-well, sterile, clear microplates.
-
Growth Medium: RPMI-1640 medium buffered with MOPS.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: this compound (e.g., 1-4 µg/mL final concentration).
-
Antifungal Agent: Fluconazole (or another azole to which the strain is resistant).
-
Viability Indicator: Resazurin sodium salt solution.
2. Inoculum Preparation:
-
Grow the fungal strain on a Sabouraud Dextrose Agar plate.
-
Inoculate a single colony into liquid growth medium and incubate overnight with shaking.
-
Wash the cells with sterile PBS and adjust the cell density to 2 x 10^4 cells/mL in RPMI-1640 medium.
3. Assay Procedure:
-
Compound and Antifungal Plating:
-
Add 25 µL of RPMI medium to all wells.
-
Add test compounds, this compound, and DMSO controls to the appropriate wells.
-
Add a sub-inhibitory concentration of fluconazole (e.g., a concentration that permits >90% growth) to all wells except for the "fungi alone" growth controls.
-
-
Inoculation:
-
Add 25 µL of the prepared fungal inoculum to each well (final volume 50 µL, final cell density 1 x 10^4 cells/mL).
-
-
Incubation:
-
Seal the plates and incubate for 24-48 hours at 30°C or 35°C without shaking.
-
-
Viability Measurement:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).
-
4. Data Analysis:
-
Calculate the percentage of growth inhibition for each well relative to the "fungi + azole + DMSO" controls.
-
The positive control wells (this compound + azole) should show significant growth inhibition.[5]
-
Identify "hits" as compounds that cause a significant reduction in fungal growth in the presence of the sub-inhibitory concentration of fluconazole.
-
Hits can be further characterized by determining their IC50 in combination with the azole and calculating the Fractional Inhibitory Concentration Index (FICI) to confirm synergy.
Conclusion
This compound is a versatile pharmacological tool with well-defined mechanisms of action that can be leveraged in drug discovery. Its potent activity on invertebrate GluCls makes it an ideal positive control for anthelmintic screening campaigns. Furthermore, its ability to inhibit fungal ABC transporters provides a valuable benchmark for screens designed to identify novel antifungal agents or resistance breakers. The protocols outlined here provide a framework for integrating this compound into robust and effective high-throughput screening assays.
References
- 1. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel series of milbemycin antibiotics from Streptomyces strain E225. I. Discovery, fermentation and anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 5. Is milbemycin a game changer against antifungal drug-resistant mycoses? [pubmed.ncbi.nlm.nih.gov]
- 6. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. Inhibitor-Resistant Mutants Give Important Insights into Candida albicans ABC Transporter Cdr1 Substrate Specificity and Help Elucidate Efflux Pump Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Milbemycin A4 Oxime Sample Preparation for Mass Spectrometry
Welcome to the technical support center for Milbemycin A4 Oxime analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation for mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in analyzing this compound by mass spectrometry?
The primary challenges in the mass spectrometric analysis of this compound, a macrocyclic lactone, revolve around its susceptibility to matrix effects, potential for degradation, and the need for robust extraction and cleanup procedures.[1][2][3][4][5] When analyzing complex biological matrices, co-eluting endogenous compounds can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can significantly impact the accuracy and reproducibility of quantitative results.[1][2][3] Furthermore, as a complex molecule, it can be prone to degradation under certain conditions, such as exposure to acids, bases, or oxidizing agents, which necessitates careful sample handling and storage.[6][7]
Q2: What are matrix effects and how do they affect this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix.[1][2][3][4][5] In the case of this compound analysis, components from biological samples like plasma, serum, or tissues can suppress or enhance its signal in the mass spectrometer. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3] The impact of matrix effects can vary depending on the sample type, the cleanliness of the extract, and the chromatographic conditions.[1][3]
Q3: When should I consider derivatization for this compound analysis?
Derivatization is a chemical modification of an analyte to enhance its analytical properties. For this compound, derivatization is typically considered for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[8][9][10] The primary reasons to derivatize this compound for GC-MS are to:
-
Increase its volatility, making it suitable for gas-phase analysis.
-
Improve its thermal stability to prevent degradation in the hot injector and column.
Common derivatization techniques for compounds with hydroxyl groups like this compound include silylation (e.g., using BSTFA) or acylation.[8][9][10]
Troubleshooting Guides
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity / Low Signal Intensity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[1][3][4] | 1. Improve Sample Cleanup: Incorporate a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.[2] 4. Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Degradation: this compound may have degraded during sample preparation or storage.[6][7] | 1. Ensure Proper Storage: Keep samples at low temperatures and protected from light. 2. Avoid Harsh pH Conditions: Use neutral or near-neutral pH buffers during extraction. | |
| Inconsistent Results / Poor Reproducibility | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[1][2] | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[4] 2. Standard Addition: This method can be used to correct for matrix effects in individual samples.[2] 3. Consistent Sample Preparation: Ensure that all samples are processed identically. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: The concentration of the analyte or matrix components is too high. | 1. Dilute the Sample Extract: Reduce the amount of sample injected onto the column. 2. Use a Higher Capacity Column: Select a column with a larger diameter or longer length. |
| Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | 1. Modify Mobile Phase: Add a small amount of a competing agent, like a different organic solvent or a buffer additive. 2. Use a Different Column Chemistry: Test a column with a different stationary phase. | |
| Matrix Component Interference: A co-eluting compound is affecting the peak shape.[1] | 1. Enhance Chromatographic Resolution: Optimize the mobile phase gradient and flow rate. 2. Improve Sample Cleanup: Implement a more effective extraction and purification procedure. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Derivatization Yield | Presence of Water: Moisture in the sample or reagents can quench the derivatization reaction. | 1. Dry the Sample: Ensure the sample extract is completely dry before adding the derivatization reagent. 2. Use Anhydrous Solvents and Reagents: Store derivatization reagents under inert gas and use dry solvents. |
| Incorrect Reaction Conditions: The temperature or reaction time is not optimal.[9] | 1. Optimize Temperature and Time: Experiment with different temperatures and incubation times to maximize the derivatization yield. | |
| Multiple Peaks for Derivatized Analyte | Incomplete Derivatization: Not all active sites on the molecule have been derivatized. | 1. Increase Reagent Concentration: Use a higher concentration of the derivatization reagent. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature.[9] |
| Side Reactions: The derivatization reagent is reacting with other functional groups or the analyte is degrading. | 1. Use a Milder Derivatization Reagent: Select a reagent that is more specific to the target functional group. 2. Optimize Reaction Conditions: Avoid excessively high temperatures or long reaction times. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for LC-MS Analysis
This protocol is adapted from a method developed for the determination of milbemycin oxime in dog plasma.[11]
-
Protein Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the this compound with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 85:15 (v/v) acetonitrile and 5 mM ammonium acetate).[11]
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: General Derivatization Procedure for GC-MS Analysis (Silylation)
This is a general guideline for silylation, a common derivatization technique for compounds with hydroxyl groups.
-
Sample Preparation:
-
Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under nitrogen.
-
-
Derivatization Reaction:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dry sample residue.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[9]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS.
-
Quantitative Data Summary
| Parameter | Milbemycin Oxime | Reference |
| Linearity Range (in plasma) | 2.0 - 500 ng/mL | [11] |
| Limit of Quantitation (LOQ) | 2.0 ng/mL | [11] |
| Extraction Recovery (from plasma) | 98.09% - 107.46% | [7][12] |
| Intra-day Precision (CV%) | 1.69% - 8.34% | [12] |
| Inter-day Precision (CV%) | 4.54% - 9.98% | [12] |
| Intra-day Accuracy | 98.39% - 105.18% | [12] |
| Inter-day Accuracy | 91.78% - 101.33% | [12] |
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Milbemycin A4 Oxime Concentration for In Vitro Assays
Welcome to the technical support center for Milbemycin A4 Oxime. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using this compound in in vitro assays. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic macrocyclic lactone. Its primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[1][2] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the organism.[1][2]
Q2: Does this compound have any known targets in mammalian cells?
A2: Yes, in mammals, milbemycins can interact with gamma-aminobutyric acid type A (GABAA) receptors, which are ligand-gated chloride channels central to inhibitory neurotransmission in the brain.[1] This can be a source of off-target effects in in vitro assays using mammalian cells.
Q3: What is the solubility of this compound?
A3: this compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4][5][6] It is recommended to prepare a concentrated stock solution in 100% DMSO or ethanol and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations can have independent cytotoxic effects.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For antiparasitic assays, the effective concentration can be in the nanomolar to low micromolar range. For studies on mammalian cells, such as cancer cell lines, reported IC50 values for a related milbemycin compound are in the range of 18-22 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am not observing the expected biological effect in my assay. What could be the reason?
A1: There are several potential reasons for a lack of effect:
-
Inadequate Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response curve to determine the optimal concentration range.
-
Solubility Issues: The compound may have precipitated out of your aqueous assay buffer. Ensure that the final solvent concentration is sufficient to maintain solubility and that the working solution is prepared fresh.
-
Cell Type Specificity: The target (e.g., specific GluCl or GABAA receptor subunits) may not be present or may be expressed at very low levels in your chosen cell line.
-
Compound Degradation: Ensure proper storage of the compound to prevent degradation. Stock solutions in DMSO can typically be stored at -20°C or -80°C.
Q2: I am observing high levels of cytotoxicity in my control cells. What should I do?
A2: High cytotoxicity can be caused by:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) in your final working solution might be too high. It is recommended to keep the final solvent concentration below 0.5% (v/v) and to include a vehicle control (medium with the same solvent concentration but without the compound) in your experimental setup.
-
Compound-Induced Cytotoxicity: this compound itself can be cytotoxic at higher concentrations.[7] Perform a cytotoxicity assay to determine the concentration at which the compound becomes toxic to your cells.
Q3: My experimental results are not reproducible. What are the possible causes?
A3: Lack of reproducibility can stem from:
-
Inconsistent Compound Preparation: Ensure that your stock and working solutions are prepared consistently for each experiment. Poor solubility can lead to variations in the actual concentration.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can impact experimental outcomes. Maintain consistent cell culture practices.
-
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can affect the results. Adhere strictly to your established protocol.
Data Presentation
Table 1: Physicochemical and Solubility Data for Milbemycin Oxime
| Property | Value | Source |
| Molecular Formula | C32H45NO7 | [1] |
| Molecular Weight | 555.7 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [3][6] |
| Solubility in Ethanol | ~20 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble/Insoluble | [3][4] |
Table 2: Reported IC50 Values for a Milbemycin Compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MHCC97H | Human Liver Cancer | 21.96 ± 1.45 |
| SK-Hep1 | Human Liver Cancer | 22.18 ± 0.55 |
| CNE1 | Human Nasopharyngeal Carcinoma | 19.42 ± 0.71 |
| B16 | Mouse Melanoma | 18.61 ± 1.68 |
| LOVO | Human Colon Cancer | 18.62 ± 0.67 |
| A549 | Human Lung Adenocarcinoma | 18.52 ± 0.64 |
| (Data from a study on a milbemycin compound isolated from Streptomyces Sp. FJS31-2)[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM. For example, dissolve 5.56 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution serially in your cell culture medium or assay buffer to the desired final concentrations.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed a level that is toxic to your cells (typically <0.5%).
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Determining the Optimal Concentration using a Dose-Response Assay (e.g., Cell Viability)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (e.g., using MTT or a similar assay):
-
After the incubation period, assess cell viability using a standard method like the MTT assay.
-
Measure the absorbance according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. toku-e.com [toku-e.com]
- 2. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Milbemycin oxime | Antibiotic | Parasite | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A4 oxime stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Milbemycin A4 oxime under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing unexpected peaks in the chromatogram. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. This degradation can be triggered by several factors, including improper storage, or exposure to harsh environmental conditions such as acidic or basic pH, oxidizing agents, high temperatures, or intense light. A comprehensive forced degradation study has shown that Milbemycin oxime is susceptible to degradation under acid, base, and oxidative stress.[1][2][3]
To identify the cause, review your experimental conditions and storage protocols. A stability-indicating HPLC method is crucial for separating the main compound from its degradation products.[3][4]
Q2: How stable is this compound under different pH conditions?
A2: this compound shows significant degradation in both acidic and alkaline (basic) conditions.[3] It is relatively stable in neutral aqueous solutions.[3] Therefore, it is critical to control the pH of your solutions. If your experiment requires acidic or basic conditions, be aware that degradation is likely to occur and should be monitored.
Q3: What are the primary degradation products of this compound?
A3: Forced degradation studies have identified several degradation products (DPs).[1][2][5] Under oxidative stress (e.g., exposure to hydrogen peroxide), a major degradation product is 3,4-dihydroperoxide MO A4.[1][2][5][6] Degradation under acidic conditions also leads to the formation of specific byproducts.[1] In total, up to twelve major degradation products have been observed across various stress conditions, including acid, base, oxidation, heat, and light.[2][5][6]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a crystalline solid at -20°C.[7] Stock solutions can be prepared in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[7] Aqueous solutions are not recommended for storage for more than one day due to the compound's limited stability and solubility in aqueous buffers.[7]
Q5: I am observing a loss of potency in my this compound sample. How can I troubleshoot this?
A5: A loss of potency is a direct consequence of degradation. To troubleshoot this, you can use the following workflow:
Summary of Stability Data
The stability of this compound under forced degradation conditions as per ICH guidelines is summarized below.
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [3] |
| Alkaline Hydrolysis | Significant degradation observed. | [3] |
| Oxidative | Slight degradation observed. | [3] |
| Thermal (Heat) | Found to be stable. | [3] |
| Photolytic (Light) | Found to be stable. | [3] |
| Neutral (Water) | Found to be stable. | [3] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare a stock solution of Milbemycin oxime in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application: Aliquot the stock solution and expose it to various stress conditions as outlined in the table above. Studies have utilized conditions such as acid, base, oxidation (H2O2), heat, and photolytic stress according to ICH guidelines.[2][3][6]
-
Sample Processing: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Chromatographic Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Column: A HALO C18 column (100 × 4.6 mm, 2.7 µm) has been shown to be effective.[2][5]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be water/acetonitrile (60/40, v/v) and Mobile Phase B could be ethanol/isopropanol (50/50, v/v).[2][5]
-
Detection: UV detection at approximately 240-245 nm is suitable.[3][4]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. For structural elucidation, techniques like LC-MS/MS and NMR can be employed.[2][5]
Degradation Pathway under Oxidative Stress
Under oxidative conditions, this compound can undergo specific chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Milbemycin A4 Oxime Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Milbemycin A4 oxime degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (acidic and basic conditions), oxidation, and photolysis.[1][2][3] Forced degradation studies, as recommended by ICH guidelines, have shown that the molecule can degrade under various stress conditions, leading to a number of degradation products.[1][2][3]
Q2: How many degradation products are typically observed in forced degradation studies?
A2: Comprehensive forced degradation studies of Milbemycin oxime have identified as many as twelve major degradation products under various stress conditions (acid, base, oxidation, heat, and photolysis).[1][2][3] The specific products and their abundance depend on the nature and severity of the stress applied.
Q3: What is a key degradation product to look for under oxidative stress?
A3: Under oxidative stress, particularly when using hydrogen peroxide, a significant degradation product identified is 3,4-dihydroperoxide this compound.[1][2][3]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most powerful and commonly used technique.[1][2][3] A reversed-phase HPLC method, often with a C18 column, is typically employed for separation.[1][2] For structural elucidation of unknown degradation products, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2][3]
Q5: Are there any known impurities in Milbemycin oxime drug substance that are not degradation products?
A5: Yes, besides degradation products, process-related impurities can also be present in the drug substance. Some of these are isomers of Milbemycin D oxime and may originate from the fermentation and subsequent chemical modification steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
HPLC-UV/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.4. Use a mobile phase additive (e.g., a small amount of acid or base) to minimize secondary interactions. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.3. Column equilibration issues. | 1. Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks or bubbles.2. Use a column oven to maintain a consistent temperature.3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost Peaks | 1. Carryover from previous injections.2. Contamination in the mobile phase or system. | 1. Implement a needle wash step between injections. Run a blank gradient to check for carryover.2. Use high-purity solvents and freshly prepared mobile phases. Flush the system to remove any contaminants. |
| Low MS Signal Intensity | 1. Ion suppression from the matrix or mobile phase additives.2. Inefficient ionization.3. Incorrect MS source parameters. | 1. Dilute the sample or use a more effective sample preparation technique to remove interfering matrix components. Use MS-friendly mobile phase additives.2. Optimize the ionization source (e.g., electrospray voltage, gas flow rates).3. Adjust source temperature, nebulizer pressure, and other relevant parameters. |
| Difficulty in Separating Isomeric Degradation Products | 1. Insufficient column efficiency.2. Non-optimized mobile phase composition. | 1. Use a high-resolution column with a smaller particle size.2. Perform a systematic optimization of the mobile phase gradient and organic modifier composition. |
Summary of this compound Degradation Products
The following table summarizes the degradation of this compound observed under different stress conditions as reported in the literature.
| Stress Condition | Description of Degradation | Key Degradation Products Identified | Reference |
| Acidic Hydrolysis | Significant degradation observed. | Specific structures not detailed in abstracts, but multiple degradation products are formed. | [1][2] |
| Basic Hydrolysis | Significant degradation observed. | Specific structures not detailed in abstracts, but multiple degradation products are formed. | [1][2] |
| Oxidation (H₂O₂) | Degradation leads to the formation of several oxidized products. | 3,4-dihydroperoxide this compound | [1][2][3] |
| Thermal (Solid and Solution) | Degradation observed under elevated temperatures. | Multiple degradation products formed. | [1][2] |
| Photolytic (Solid and Solution) | Degradation occurs upon exposure to light. | Multiple degradation products formed. | [1][2] |
Note: A complete list of the twelve major degradation products and their specific structures is not publicly available in the referenced abstracts. The information provided is based on the available scientific literature.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound drug substance.
-
Acidic Degradation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute to a final concentration for HPLC analysis.
-
-
Basic Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for a specified period (e.g., 48 hours).
-
For solution-state thermal degradation, prepare a solution of the drug substance and heat it at 60°C.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Protocol 2: HPLC-MS Method for the Analysis of Degradation Products
This protocol provides a general HPLC-MS method for the separation and identification of this compound and its degradation products.[1][2]
-
HPLC System: A high-performance liquid chromatography system with a UV detector and coupled to a mass spectrometer.
-
Gradient Elution: A suitable gradient program to separate the parent compound from its degradation products.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for macrocyclic lactones.
Visualizations
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Troubleshooting Poor Signal in LC-MS Analysis of Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Milbemycin A4 oxime.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for this compound analysis?
A1: Successful analysis of this compound is typically achieved using a C18 column with a gradient elution. The mobile phase commonly consists of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization efficiency.[1][2] Please refer to the table below for a summary of typical starting parameters.
Q2: What is the expected ionization behavior of this compound in ESI-MS?
A2: In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]+. Additionally, a fragment corresponding to the loss of a water molecule, [M+H-H2O]+, is commonly observed.[3] Depending on the mobile phase composition and sample matrix, other adducts such as sodium ([M+Na]+) or ammonium ([M+NH4]+) may also be present.
Q3: How stable is this compound in different solution conditions?
A3: this compound is known to degrade under both acidic and basic conditions.[1][2] Therefore, it is crucial to control the pH of the sample and mobile phase to prevent analyte degradation and subsequent signal loss. It is recommended to prepare fresh standards and samples and to avoid prolonged storage in solutions with extreme pH values.
Q4: What are common matrix effects observed in the analysis of veterinary drugs like this compound?
A4: Matrix effects, such as ion suppression or enhancement, are common in the LC-MS analysis of veterinary drugs in complex matrices like plasma or tissue. These effects can lead to poor signal intensity and inaccurate quantification. A common strategy to mitigate matrix effects is to dilute the sample extract before injection.
Troubleshooting Guide for Poor Signal
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound in your LC-MS analysis.
Problem: No peak or very low signal for this compound.
Question 1: Have you confirmed the basic functionality of your LC-MS system?
-
Answer: Before troubleshooting specific to this compound, ensure the instrument is performing as expected.
-
Action: Inject a known standard of a different, reliable compound to verify system performance. Check for consistent spray in the ion source and stable system pressure.
-
Question 2: Could the issue be related to sample preparation or stability?
-
Answer: As this compound is susceptible to degradation, sample handling is critical.
-
Action: Prepare a fresh stock solution and working standards of this compound. If analyzing biological samples, consider the extraction efficiency and the potential for matrix effects. Diluting the sample extract can sometimes help reduce ion suppression.
-
Question 3: Is your mobile phase optimized for this compound?
-
Answer: The composition and pH of the mobile phase are critical for good chromatography and efficient ionization.
-
Action:
-
pH: Since this compound degrades in acidic and basic conditions, ensure the mobile phase pH is within a stable range for the analyte.[1][2]
-
Additives: The presence of additives like formic acid or ammonium acetate can significantly enhance the formation of the desired [M+H]+ ion.[1] Experiment with low concentrations (e.g., 0.1%) of these additives in your mobile phase.
-
-
Question 4: Are your mass spectrometer settings appropriate for this compound?
-
Answer: Incorrect mass spectrometer parameters are a common cause of poor signal.
-
Action:
-
Monitored Ions: Ensure you are monitoring the correct m/z values for the expected ions of this compound, primarily the [M+H]+ and potentially the [M+H-H2O]+ fragment.[3] Also, consider the possibility of other adducts like [M+Na]+ or [M+NH4]+, especially if your mobile phase or sample contains sources of these ions.
-
Ion Source Parameters: Optimize the ion source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for your specific instrument and mobile phase composition.
-
-
Question 5: Could there be an issue with the LC column?
-
Answer: A contaminated or degraded column can lead to poor peak shape and loss of signal.
-
Action:
-
Column Cleaning: Flush the column with a strong solvent to remove any potential contaminants.
-
Column Replacement: If the problem persists, try a new or different C18 column from a reputable manufacturer.
-
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) and adjust as needed to achieve good separation and peak shape.
-
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the m/z for [M+H]+ and [M+H-H2O]+ of this compound.
-
-
Evaluation: Inject a standard solution of this compound and evaluate the signal intensity and peak shape. Adjust the gradient and formic acid concentration to optimize the results.
Quantitative Data Summary
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Acetate | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (M+H)+ | m/z 556.3 | |
| Fragment Ion (M+H-H2O)+ | m/z 538.3 | [3] |
Troubleshooting Workflow
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milbemycin A4; LC-ESI-QQ; MS2; CE:40 V; [M+H-H2O]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
Technical Support Center: Synthesis of Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Milbemycin A4 oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a semi-synthetic process that typically involves two main steps:
-
Oxidation: The C5 hydroxyl group of Milbemycin A4 is oxidized to a ketone, forming the intermediate 5-ketomilbemycin A4.
-
Oximation: The ketone intermediate is then reacted with an oximation agent, such as hydroxylamine hydrochloride, to form the final product, this compound.[1][2]
Q2: What are the common starting materials for the synthesis?
A2: The primary starting material is Milbemycin A4, which is typically produced through fermentation by Streptomyces hygroscopicus aureolacrimosus.[3] The purity of the starting Milbemycin A4 is crucial, as impurities from the fermentation broth, such as other milbemycin homologs, can lead to the formation of undesired side products during synthesis.[4][5]
Q3: What is a reported high-yield method for this synthesis?
A3: A method with a reported yield of 90.6% utilizes a specific oxidation and oximation process.[2] The oxidation step employs hypochlorite as an oxidizer and a piperidine nitrogen oxygen free radical as a catalyst, which is noted to be a mild condition that reduces side reactions.[2]
Troubleshooting Guide
Low Yield in Oxidation Step (Milbemycin A4 to 5-ketomilbemycin A4)
Q: My yield of 5-ketomilbemycin A4 is consistently low. What are the potential causes and solutions?
A: Low yield in the oxidation step can be attributed to several factors. Below is a table outlining potential issues and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Inefficient Oxidizing Agent | The choice of oxidizing agent is critical. While older methods used agents like manganese dioxide or chromium-based reagents, these can be inefficient and environmentally hazardous.[1][6] Consider using a more efficient and milder system, such as hypochlorite (e.g., sodium hypochlorite) in the presence of a catalyst like a piperidine nitrogen oxygen free radical (e.g., TEMPO).[2] |
| Suboptimal Reaction Temperature | The oxidation reaction is temperature-sensitive. For the hypochlorite/TEMPO system, the recommended temperature range is -5 to 15°C.[2] Deviations from this range can lead to incomplete reaction or the formation of side products. Ensure precise temperature control throughout the reaction. |
| Incorrect Reagent Stoichiometry | The molar ratios of the reactants are crucial. For the hypochlorite/TEMPO method, refer to the optimized ratios of Milbemycin A4, catalyst, and oxidizer.[2] Carefully calculate and measure the amounts of each reagent before addition. |
| Poor Quality of Starting Material | Impurities in the Milbemycin A4 starting material can interfere with the oxidation reaction. Ensure the starting material is of high purity. Purification of the crude Milbemycin A4 from the fermentation broth may be necessary prior to synthesis.[4][5] |
| Inadequate Reaction Time | The reaction may not have gone to completion. For the hypochlorite/TEMPO system, a reaction time of 0.5 to 4 hours is suggested.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time for your specific setup. |
Low Yield in Oximation Step (5-ketomilbemycin A4 to this compound)
Q: The oximation of 5-ketomilbemycin A4 is resulting in a low yield of the final product. What should I investigate?
A: Several factors can influence the efficiency of the oximation reaction. The following table provides guidance on troubleshooting this step.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Reaction Temperature | The oximation reaction is typically conducted at a slightly elevated temperature. A recommended range is 25-35°C.[2] Lower temperatures may slow down the reaction, while excessively high temperatures could lead to degradation of the product. |
| Incorrect Solvent System | The choice of solvent is important for dissolving the reactants and facilitating the reaction. A mixture of methanol and 1,4-dioxane has been reported to be effective.[2] Ensure the solvents are of appropriate grade and are anhydrous if necessary. |
| Inappropriate pH of the Reaction Mixture | The pH of the reaction can influence the reactivity of the hydroxylamine. While not always explicitly stated, the reaction is typically carried out under mildly acidic to neutral conditions. The use of hydroxylamine hydrochloride suggests a slightly acidic environment. |
| Insufficient Reaction Time | The oximation reaction may require a longer duration to reach completion. A reaction time of 10-16 hours has been reported.[2] As with the oxidation step, monitoring the reaction progress is recommended to determine the point of maximum conversion. |
| Degradation of the Product During Workup | This compound may be sensitive to certain conditions during the workup and purification process. Avoid exposure to strong acids or bases and excessive heat. |
Experimental Protocols
The following are detailed methodologies based on a high-yield synthesis protocol.[2]
Oxidation of Milbemycin A4 to 5-ketomilbemycin A4
| Parameter | Value/Condition |
| Starting Material | Milbemycins |
| Oxidizer | Hypochlorite (e.g., Sodium Hypochlorite) or Chlorite |
| Catalyst | Piperidine nitrogen oxygen free radical (e.g., TEMPO) |
| Catalyst Promoter | Halide |
| Solvent | Dichloromethane |
| Reaction Temperature | -5 to 15°C |
| Reaction Time | 0.5 - 4 hours |
Oximation of 5-ketomilbemycin A4 to this compound
| Parameter | Value/Condition |
| Starting Material | Milbemycin ketone |
| Oximation Agent | Hydroxylamine hydrochloride |
| Solvent | Methanol and 1,4-Dioxane |
| Reaction Temperature | 25 - 35°C |
| Reaction Time | 10 - 16 hours |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 3. toku-e.com [toku-e.com]
- 4. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing off-target effects of Milbemycin A4 oxime in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Milbemycin A4 Oxime in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary on-target effect is acting as a potent positive allosteric modulator of invertebrate-specific glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels.[1] This binding locks the channels in an open state, leading to an influx of chloride ions that causes hyperpolarization of neuronal and muscle cells in invertebrates.[1] This irreversible channel opening results in paralysis and eventual death of the parasite.[1]
Q2: What are the known or potential off-target effects of this compound in mammalian cells?
While highly selective for invertebrate channels, this compound can exhibit off-target effects in mammalian systems, primarily through two mechanisms:
-
Inhibition of P-glycoprotein (P-gp/MDR1): Milbemycins are known to interact with and inhibit P-glycoprotein, an efflux pump that transports a wide range of substances out of cells.[2] This can be a significant confounding factor in experiments using cell lines that express P-gp or when co-administering other P-gp substrates.
-
Modulation of Mammalian GABA-A Receptors: At concentrations much higher than those required for its anthelmintic effect, this compound and related compounds can potentiate mammalian GABA-A receptors.[3][4] This interaction is significantly weaker than with the intended invertebrate targets.
Q3: How significant is the difference in potency between on-target and off-target effects?
The potency of milbemycins and related macrocyclic lactones is substantially higher for their intended invertebrate targets than for their mammalian off-targets. The effective concentration for activating invertebrate GluCls is in the nanomolar or even sub-nanomolar range, while off-target effects on mammalian P-gp or GABA-A receptors typically require micromolar concentrations. This large therapeutic window is key to its selective toxicity.
Q4: What are the initial signs of potential off-target effects in my experiment?
Common indicators of off-target effects include:
-
High Cytotoxicity: Unexpected or widespread cell death in mammalian cell lines at concentrations intended to be selective.
-
Inconsistent Phenotypes: Observing a cellular phenotype that does not align with the known function of the intended invertebrate target channel.
-
Discrepancy with Orthogonal Methods: Achieving a different result when using a structurally unrelated compound that targets the same pathway, or when using a genetic approach like siRNA to knock down the target.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity observed in mammalian cell culture. | 1. Concentration Too High: The concentration used may be sufficient to engage off-targets like P-glycoprotein or GABA-A receptors. 2. P-gp Inhibition: If your cells express P-glycoprotein, its inhibition by this compound could lead to the toxic intracellular accumulation of other media components or metabolic byproducts. | 1. Perform a Dose-Response Curve: Determine the lowest possible concentration that elicits the desired on-target effect with minimal toxicity. Start from a low nanomolar range. 2. Assess P-gp Expression: Check the literature or use Western Blot to determine if your cell line expresses P-gp. If it does, consider using a P-gp-negative cell line or perform a P-gp inhibition assay (see Protocol 2) to quantify the effect. |
| Experimental results are inconsistent or not reproducible. | 1. Compound Degradation: Improper storage or handling may have degraded the this compound. 2. Off-Target Variability: The expression level of off-target proteins (like P-gp) can vary between cell passages, leading to inconsistent results. | 1. Verify Compound Integrity: Use a fresh stock of the compound and store it as recommended (typically at -20°C or -80°C). 2. Standardize Cell Culture: Use cells from a consistent, low passage number. 3. Use Orthogonal Validation: Confirm key findings using a structurally different GluCl agonist or by genetically silencing the target (see Protocol 3). |
| The observed phenotype does not match the expected function of the target. | Off-Target Effect: The phenotype may be a result of modulating an unintended pathway. For example, inhibiting P-gp could alter the efflux of a fluorescent dye or another drug used in the assay, leading to a misinterpretation of results. | 1. Perform Orthogonal Validation: Use a structurally dissimilar compound with the same on-target mechanism. If both compounds produce the same phenotype, it is more likely to be an on-target effect. 2. Perform a Rescue Experiment: If possible, genetically knock down the suspected off-target (e.g., P-gp using siRNA). If the phenotype disappears, it confirms the off-target effect. |
Data Presentation
The following table summarizes the approximate potency of macrocyclic lactones (ivermectin and milbemycin) on their primary on-target channel versus potential off-targets in mammalian cells. This highlights the selectivity window researchers should aim to work within.
| Target | Organism/System | Compound | Potency (EC50 / IC50 / Kd) | Target Type |
| Glutamate-Gated Chloride Channel (GluClα3B) | Haemonchus contortus (parasitic nematode) | Ivermectin | ~0.1 nM (EC50)[5][6] | On-Target |
| GABA-A Receptor (Potentiation) | Mouse Hippocampal Neurons | Ivermectin | ~17.8 nM (EC50 for potentiation)[4] | Off-Target |
| P-glycoprotein (P-gp/MDR1) Inhibition | Human Breast Carcinoma Cells (MCF-7/adr) | Milbemycin Oxime A4 | < 5 µM (Effective Concentration)[2] | Off-Target |
| P-glycoprotein Binding | Drug-Resistant Human Cell Line | Ivermectin | ~10.6 nM (Kd) | Off-Target |
Note: Ivermectin is a structurally and mechanistically similar macrocyclic lactone to this compound. Its quantitative data is provided as a close proxy for on-target and off-target potencies.
Experimental Protocols & Workflows
Visualizing the Path to Specificity
The following workflow illustrates a systematic approach to confirm that the observed experimental effects of this compound are due to its intended target.
Protocol 1: Dose-Response Curve for Cytotoxicity
Objective: To determine the concentration range where this compound is effective on its target without causing general cytotoxicity due to off-target effects.
Methodology:
-
Cell Plating: Seed your mammalian cell line of choice in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture media, ranging from 100 µM down to 1 pM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the media in the 96-well plate with the media containing the serial dilutions of this compound.
-
Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS assay (e.g., CellTiter 96® AQueous One Solution) or a fluorescence-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: Plot the cell viability (%) against the log concentration of this compound. Calculate the CC50 (Concentration causing 50% cytotoxicity). The ideal experimental concentration should be well below this value.
Protocol 2: P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)
Objective: To determine if this compound inhibits P-gp function in your experimental cell line. This is crucial for interpreting data from assays that might be affected by efflux pump activity.
Methodology:
-
Cell Culture: Use a cell line known to overexpress P-gp (e.g., MCF-7/adr, NCI/ADR-RES) and its parental non-expressing line (e.g., MCF-7) as a control.
-
Loading with Rhodamine 123: Incubate the cells with a fluorescent P-gp substrate, Rhodamine 123 (e.g., 1-5 µM), for 30-60 minutes at 37°C to allow it to accumulate inside the cells.
-
Induce Efflux: Wash the cells with fresh, pre-warmed media to remove extracellular Rhodamine 123.
-
Treatment: Immediately add media containing different concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a positive control inhibitor (e.g., Verapamil, 50 µM) and a vehicle control.
-
Efflux Period: Incubate for 1-2 hours at 37°C to allow P-gp to pump the Rhodamine 123 out of the cells.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm) or analyze the cells using flow cytometry.
-
Data Analysis: Increased intracellular rhodamine fluorescence in the presence of this compound indicates P-gp inhibition. Plot the fluorescence intensity against the log concentration to determine an IC50 value.
Visualizing On-Target vs. Off-Target Pathways
This diagram illustrates the intended on-target pathway of this compound in invertebrates versus a potential off-target pathway in mammalian cells.
Protocol 3: Orthogonal Validation via siRNA Knockdown
Objective: To genetically validate that the observed phenotype is dependent on the intended target (or a component of it). This protocol provides a general framework for knocking down a target gene, which should be adapted to the specific experimental system (e.g., an invertebrate cell line expressing a specific GluCl subunit).
Methodology:
-
siRNA Design and Synthesis: Design or purchase 2-3 validated siRNAs targeting the mRNA of the specific GluCl subunit you are studying. Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfection:
-
Plate your cells in a 6-well or 12-well plate.
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free media according to the manufacturer's protocol.
-
Combine the diluted siRNA and reagent, incubate to allow complex formation, and add the complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Knockdown Validation (Western Blot):
-
Lyse a subset of the cells from the scrambled control and target siRNA groups.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the GluCl subunit.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize.
-
A significant reduction in the target protein band in the siRNA-treated group confirms successful knockdown.
-
-
Phenotypic Assay: Once knockdown is confirmed, treat the remaining cells (both scrambled control and knockdown groups) with this compound at the pre-determined EC50.
-
Data Analysis: If the phenotype observed in the scrambled control group is significantly diminished or absent in the knockdown group, it provides strong evidence that the effect of this compound is on-target.
Troubleshooting Logic Diagram
Use this decision tree to diagnose unexpected experimental outcomes.
References
- 1. The abamectin derivative ivermectin is a potent P-glycoprotein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Technical Support Center: Troubleshooting Matrix Effects in Milbemycin A4 Oxime Bioanalysis
Welcome to the technical support center for the bioanalysis of Milbemycin A4 oxime. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating matrix effects encountered during quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the bioanalysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] This can manifest as decreased sensitivity, poor reproducibility, and compromised accuracy of your results. Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[2][3]
Q2: I am observing significant variability in my quality control (QC) samples. Could this be due to matrix effects?
A2: Yes, high variability in QC samples, especially at the lower limit of quantification (LLOQ), is a classic indicator of matrix effects.[4] The composition of the biological matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement.[1] This variability can result in some QC samples falling outside the acceptance criteria. It is crucial to investigate matrix effects as a potential cause.
Q3: My this compound peak shape is poor (e.g., tailing or fronting). Is this related to matrix effects?
A3: While poor peak shape is often a chromatographic issue, it can be exacerbated by matrix components. Co-eluting matrix components can interfere with the interaction of this compound with the stationary phase. However, it is also important to investigate other potential causes such as column degradation, inappropriate mobile phase pH, or issues with the injection solvent.
Q4: How can I qualitatively assess if matrix effects are present in my assay?
A4: A common method for qualitatively identifying matrix effects is the post-column infusion experiment.[5] In this technique, a constant flow of a pure this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[5]
Q5: What is the most effective way to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7] A SIL-IS for this compound would co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate analyte-to-internal standard response ratio.[6] If a SIL-IS is not available, a structural analog can be used, but with careful validation to ensure it behaves similarly to the analyte.
Troubleshooting Guides
Issue 1: Low Analyte Recovery and Inconsistent Results
Possible Cause: Inefficient sample preparation leading to significant matrix interference.
Troubleshooting Steps:
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation is critical for removing interfering matrix components.[6] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.[8]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by separating the analyte based on its partitioning between two immiscible liquids.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interfering components.[6]
-
-
Optimize the Chosen Extraction Protocol: Fine-tune parameters such as the precipitation solvent, extraction solvent pH, and SPE wash/elution conditions to maximize the removal of matrix components while maintaining high recovery of this compound.
-
Data Comparison: The following table summarizes hypothetical recovery and matrix effect data for this compound using different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Protein Precipitation (Acetonitrile) | 85.2 | 45.8 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (MTBE) | 92.5 | 18.3 (Suppression) | 8.2 |
| Solid-Phase Extraction (C18) | 98.1 | 5.6 (Suppression) | 3.1 |
Issue 2: Ion Suppression Observed at the Retention Time of this compound
Possible Cause: Co-elution of phospholipids or other endogenous matrix components.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the HPLC/UHPLC parameters can help separate this compound from interfering matrix components.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa.
-
Alter the Gradient Profile: A shallower gradient can improve the resolution between the analyte and interferences.
-
Use a Different Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. A recently developed method for Milbemycin oxime utilized a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.[8]
-
-
Implement a Phospholipid Removal Strategy: Phospholipids are a common cause of ion suppression.[4]
-
Use specialized phospholipid removal plates or cartridges during sample preparation.
-
Employ a simple isopropanol precipitation step after the initial protein precipitation.
-
Experimental Workflow for Method Modification
Caption: Workflow for addressing ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for this compound from Plasma
A published method for the analysis of Milbemycin oxime in cat plasma utilized the following protein precipitation protocol:[8]
-
Sample Preparation: To 200 µL of cat plasma, add 800 µL of acetonitrile containing the internal standard.[8]
-
Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[8]
-
Supernatant Transfer and Dilution: Transfer 500 µL of the supernatant to a clean tube and add 500 µL of ultrapure water.[8]
-
Filtration: Filter the diluted supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
Visualization of Matrix Effect Assessment
The following diagram illustrates the logical steps involved in the quantitative assessment of matrix effects.
Caption: Process for quantitative matrix effect evaluation.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Milbemycin A4 Oxime for Research: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of Milbemycin A4 oxime, a potent macrocyclic lactone anthelmintic, with its alternatives, focusing on purity validation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and quality assessment of these compounds for research purposes.
Purity Comparison of this compound and Alternatives
This compound, a key component of Milbemycin Oxime, is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. Milbemycin Oxime is a mixture of Milbemycin A3 oxime and this compound.[1] For research applications, understanding the purity specifications as defined by pharmacopeias is crucial. The United States Pharmacopeia (USP) sets clear standards for Milbemycin Oxime and its common alternatives.
Table 1: Pharmacopeial Purity Specifications
| Compound | Pharmacopeia | Purity Specification | Key Impurities to Consider |
| Milbemycin Oxime | USP | Contains not less than 95.0% and not more than 102.0% of the sum of milbemycin A₄ oxime and milbemycin A₃ oxime, on an anhydrous basis. The ratio of milbemycin A₄ oxime to the sum of A4 and A3 oximes is not less than 0.75.[1] | Milbemycin A4 keto form (Impurity E), Milbemycin D Oxime (Impurity G), isomer impurities.[2] |
| Ivermectin | USP | Contains not less than 90.0% of H2B1a and the sum of H2B1a and H2B1b is not less than 95.0%.[3] | Ivermectin 8a-oxo-H2B1a.[4] |
| Selamectin | USP | Contains not less than 96.0% and not more than 102.0% of selamectin, calculated on an anhydrous and solvent-free basis.[5] | 25-cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-Avermectin A1a.[6] |
| Moxidectin | USP | Contains not less than 92.0% and not more than 102.0% of moxidectin, calculated on an anhydrous basis.[7][8] | Moxidectin Impurity D.[9] |
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and other macrocyclic lactones.[10][11] Below are representative HPLC protocols for assessing the purity of Milbemycin Oxime.
Protocol 1: Isocratic HPLC Method for Milbemycin Oxime
This method is suitable for the routine analysis of Milbemycin Oxime purity.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size)
-
Mobile Phase: A mixture of 30% (v/v) 0.05% phosphoric acid in water and 70% (v/v) of a methanol:acetonitrile (6:4, v/v) mixture.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 244 nm
-
Injection Volume: 10 µL
Protocol 2: Gradient HPLC Method for Milbemycin Oxime and its Related Substances
This stability-indicating method is designed to separate Milbemycin Oxime from its potential degradation products and impurities.[12][13]
-
Column: HALO® C18 (100 mm × 4.6 mm, 2.7 µm particle size)
-
Mobile Phase A: Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v)
-
Mobile Phase B: Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v)
-
Gradient Program:
-
0-15 min: 80% A, 20% B
-
15-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient back to 80% A, 20% B
-
31-40 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 240 nm
-
Injection Volume: 6 µL
Visualizing the Purity Validation Workflow
A systematic workflow is crucial for the accurate validation of this compound purity. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for HPLC-based purity validation of Milbemycin Oxime.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
This compound and other macrocyclic lactones exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. These channels are ligand-gated ion channels that are crucial for neurotransmission in nematodes and arthropods. The binding of milbemycins to these channels leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. This results in paralysis and ultimately the death of the parasite.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound via glutamate-gated chloride channels.
By adhering to rigorous purity validation protocols and understanding the product's mechanism of action, researchers can ensure the reliability of their studies and contribute to the development of new and effective therapeutic agents.
References
- 1. Milbemycin Oxime [doi.usp.org]
- 2. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sciensano.be [sciensano.be]
- 5. Selamectin [doi.usp.org]
- 6. Selamectin Impurity D(EP) - Analytica Chemie [analyticachemie.in]
- 7. uspnf.com [uspnf.com]
- 8. Moxidectin [doi.usp.org]
- 9. Moxidectin Impurities | 113507-06-5 Certified Reference Substance [alfaomegapharma.com]
- 10. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Milbemycin A4 Oxime and Ivermectin for Parasite Control
An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two leading macrocyclic lactone antiparasitics.
Milbemycin A4 oxime and ivermectin are potent, broad-spectrum antiparasitic agents belonging to the macrocyclic lactone class. Both are cornerstone molecules in veterinary and, in the case of ivermectin, human medicine for controlling a wide range of nematode and arthropod parasites. While they share a common ancestry, being derived from Streptomyces fermentation products, and a primary mechanism of action, their chemical structures, pharmacokinetic profiles, and efficacy spectra exhibit critical differences. This guide provides a detailed comparative analysis, supported by experimental data, to inform research and development in parasitology.
Physicochemical Properties
This compound is the principal component (typically ≥80%) of the commercial product milbemycin oxime.[1][2] Ivermectin is a semi-synthetic derivative of avermectin, consisting of at least 80% 22,23-dihydroavermectin B1a and not more than 20% 22,23-dihydroavermectin B1b.[3] The fundamental differences in their molecular structures, summarized below, influence their solubility, lipophilicity, and interaction with biological targets.
| Property | This compound | Ivermectin (B1a component) |
| Molecular Formula | C₃₂H₄₅NO₇[4][5] | C₄₈H₇₄O₁₄[6] |
| Molecular Weight | 555.7 g/mol [4][5] | 875.1 g/mol [3][6] |
| Appearance | White or light yellow crystalline powder[2][5] | White crystalline powder[7] |
| Aqueous Solubility | Poor water solubility[5] | Very low (~4 µg/mL)[7] |
| Organic Solubility | Soluble in ethanol, methanol, DMF, DMSO[2][5] | Soluble in methanol, esters, aromatic hydrocarbons[7] |
| Melting Point | Not specified | ~155-157 °C[3][7] |
| Log P (Octanol/Water) | Not specified | ~3.2[3] |
Mechanism of Action
The primary antiparasitic activity of both this compound and ivermectin is mediated through the same molecular target in invertebrates. They act as potent agonists of glutamate-gated chloride ion channels (GluCls), which are specific to invertebrate nerve and muscle cells.[1][8][9]
Binding of the macrocyclic lactone to these channels potentiates the influx of chloride ions into the cell.[2][8] This leads to hyperpolarization of the neuronal or muscle cell membrane, inhibiting signal transmission. The resulting flaccid paralysis ultimately causes the death of the parasite.[5][7][9] While these compounds can also interact with GABA-gated chloride channels, their affinity for invertebrate GluCls is substantially higher. In mammals, GABA receptors are confined to the central nervous system, and the blood-brain barrier, specifically the P-glycoprotein efflux pump, largely prevents these drugs from reaching their targets, conferring a high margin of safety.[7][8]
References
- 1. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ivermectin | 70288-86-7 [chemicalbook.com]
- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Efficacy of Milbemycin A4 Oxime and Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Milbemycin A4 oxime with other prominent macrocyclic lactones, including ivermectin, selamectin, and moxidectin. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Mechanism of Action: A Shared Pathway
Macrocyclic lactones (MLs), including milbemycins and avermectins, exert their antiparasitic effects primarily by targeting the nervous system of invertebrates.[1][2] They bind to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of these organisms.[1][2] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization and subsequent flaccid paralysis, ultimately resulting in the death of the parasite.[2] While MLs can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels, their affinity for invertebrate GluCls is significantly higher, which accounts for their selective toxicity.[3]
Caption: Mechanism of action of macrocyclic lactones on invertebrate nerve and muscle cells.
Comparative Efficacy: Quantitative Data
The following tables summarize the efficacy of this compound and other macrocyclic lactones against various parasites based on available experimental data. It is important to note that efficacy can vary depending on the parasite species and strain, host animal, and formulation of the drug.
Table 1: Efficacy Against Heartworm (Dirofilaria immitis) in Dogs
| Drug | Formulation | Efficacy (% Reduction in Adult Worms) | Parasite Strain | Reference |
| Milbemycin Oxime | Oral | 52.2% | JYD-34 (Resistant) | [4] |
| Oral | 21.2% | ZoeLA (Resistant) | [5] | |
| Oral | 54.6% | JYD-34 (Resistant) | [5] | |
| Oral | 41.4% (treatment started 4 months post-infection) | Not Specified | [6][7] | |
| Oral | 96.8% (treatment started 3 months post-infection) | Not Specified | [6][7] | |
| Ivermectin | Oral | 29.0% | JYD-34 (Resistant) | [4] |
| Oral | 18.7% | ZoeLA (Resistant) | [5] | |
| Oral | 63.9% | JYD-34 (Resistant) | [5] | |
| Oral | 95.1% (treatment started 4 months post-infection) | Not Specified | [6][7] | |
| Oral | 97.7% (treatment started 3 months post-infection) | Not Specified | [6][7] | |
| Moxidectin | Topical | 100% | JYD-34 (Resistant) | [4] |
| Oral (24 µg/kg) | ≥ 96.1% | ZoeLA (Resistant) | [5] | |
| Oral (24 µg/kg) | ≥ 95.9% | JYD-34 (Resistant) | [5] | |
| Selamectin | Topical | 28.8% | JYD-34 (Resistant) | [4] |
Table 2: Efficacy Against Intestinal Nematodes in Dogs and Cats
| Drug | Host | Parasite | Efficacy (% Reduction) | Reference |
| Milbemycin Oxime | Dogs | Toxocara canis | 96% (28 days post-treatment) | [8] |
| Cats | Ancylostoma tubaeforme (L4 larvae) | 94.7% | [9] | |
| Cats | Ancylostoma tubaeforme (adults) | 99.2% | [9] | |
| Dogs | Ancylostoma caninum & Toxocara canis | Significant reduction in egg counts | [10] | |
| Ivermectin | Dogs | Toxocara canis | 70% (28 days post-treatment) | [8] |
| Dogs | Ancylostoma caninum & Toxocara canis | Significant reduction in egg counts | [10] | |
| Moxidectin | Dogs | Heligmosomoides polygyrus (in vivo) | ED50: 0.009 mg/kg | [11] |
| Dogs | Trichuris muris (in vivo) | ED50: 0.2 mg/kg | [11] | |
| Selamectin | Cats | Hookworms & Roundworms | Label claim for efficacy | [12] |
Table 3: Efficacy Against Ectoparasites in Dogs and Cats
| Drug | Host | Parasite | Efficacy (%) | Duration | Reference |
| Milbemycin Oxime (in combination with Spinosad) | Dogs | Ctenocephalides felis | 87.5% (at 48h) | Day 28 | [9] |
| Selamectin | Dogs | Ctenocephalides felis | 95.7% (at 48h) | Day 28 | [9] |
| Cats | Ctenocephalides felis | 98.0% reduction | Day 90 | [13] | |
| Dogs & Cats | Otodectes cynotis | 100% elimination in dogs | Day 60 | [14] | |
| Dogs | Sarcoptes scabiei | >95% efficacy | Day 60 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are protocols for two key experimental assays.
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a standard method for evaluating the efficacy of anthelmintics against gastrointestinal nematodes in livestock and companion animals.
Caption: A typical workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).
Methodology:
-
Animal Selection: Select a group of animals with naturally or experimentally induced parasitic infections. Animals should be of similar age and weight and should not have been treated with an anthelmintic for a specified period before the study.[2]
-
Pre-treatment Sampling: On Day 0, collect individual fecal samples from each animal.[2]
-
Fecal Egg Count (Pre-treatment): Process the fecal samples using a standardized technique (e.g., McMaster or Mini-FLOTAC) to determine the number of eggs per gram (EPG) of feces for each animal.[15]
-
Treatment Administration: Administer the test substance (e.g., this compound) and a placebo or a positive control drug to different groups of animals according to their body weight.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals at a predetermined time after treatment (e.g., 10-14 days).[2]
-
Fecal Egg Count (Post-treatment): Perform fecal egg counts on the post-treatment samples using the same technique as in the pre-treatment stage.[15]
-
Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group using the following formula: Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100[16]
In Vitro Efficacy: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) is an in vitro method used to assess the ability of a compound to inhibit the motility and migration of parasitic larvae.
Methodology:
-
Larval Preparation: Obtain third-stage (L3) larvae of the target parasite from fecal cultures. Wash the larvae to remove debris.[1]
-
Assay Setup:
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific period (e.g., 24-48 hours).[1][17]
-
Migration Assessment:
-
Data Collection and Analysis:
-
Count the number of larvae that have successfully migrated into the collection plate for each treatment and control group.
-
Calculate the percentage of migration inhibition for each concentration of the test compound relative to the negative control.
-
Determine the EC50 (the concentration of the compound that inhibits 50% of larval migration) by plotting the percentage inhibition against the log of the compound concentration.
-
Conclusion
This compound demonstrates broad-spectrum efficacy against a range of internal and external parasites. While its mechanism of action is shared with other macrocyclic lactones, its efficacy profile can differ. Against resistant strains of Dirofilaria immitis, moxidectin has shown superior efficacy in several studies.[3][18] However, against certain intestinal nematodes, this compound has demonstrated high levels of effectiveness.[9] The choice of a specific macrocyclic lactone for research or development purposes should be guided by the target parasite, the potential for resistance, and the specific formulation's pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer standardized methods for further comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]
- 3. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. dvm360.com [dvm360.com]
- 6. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sonwuapi.com [sonwuapi.com]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacies of three heartworm preventives against experimentally induced infections with Ancylostoma caninum and Toxocara canis in pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of commercially available anthelminthics in laboratory models of human intestinal nematode infections [edoc.unibas.ch]
- 12. Macrocyclic lactones in the treatment and control of parasitism in small companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 18. Pet roundworms and hookworms: A continuing need for global worming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation of Milbemycin A4 Oxime
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for Milbemycin A4 oxime, a key component of the broad-spectrum antiparasitic agent, Milbemycin Oxime.[1][2] The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are HPLC with Ultraviolet (UV) detection and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical purposes.
| Parameter | HPLC-UV Method 1[3] | HPLC-UV Method 2[4] | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[6][7] |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | LC with Tandem Mass Spectrometer | LC with Mass Spectrometer |
| Matrix | Drug Substance | Nanoemulsion | Cat Plasma | Dog Plasma |
| Linearity Range | Not Specified | 0.1–200 µg/mL | 2.5–250 ng/mL | 2.0–500 ng/mL |
| Accuracy | Not Specified | Not Specified | 91.78–101.33% (interday), 98.39–105.18% (intraday) | Not Specified |
| Precision (%RSD) | Not Specified | < 1.35% | 4.54–9.98% (interday), 1.69–8.34% (intraday) | Not Specified |
| Limit of Detection (LOD) | 0.03% of analytical concentration | 0.025 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.1% of analytical concentration | 0.05 µg/mL | 2.5 ng/mL | 2.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the compared HPLC-UV and LC-MS/MS methods.
Stability-Indicating HPLC-UV Method for Drug Substance[3][8]
This method is designed to quantify Milbemycin oxime and its related compounds in the drug substance, demonstrating specificity in the presence of degradation products.
-
Chromatographic Conditions:
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)
-
Mobile Phase: Isocratic elution with 30% (v/v) of 0.05% phosphoric acid in aqueous solution and 70% (v/v) of a methanol and acetonitrile mixture (6:4, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 244 nm
-
-
Sample Preparation:
-
Dissolve the Milbemycin oxime drug substance in the mobile phase to achieve the desired concentration.
-
HPLC-UV Method for Nanoemulsion Formulation[4]
This method is optimized for the quantitative analysis of Milbemycin oxime in a nanoemulsion formulation.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 86% acetonitrile and 14% 0.5 mmol/L ammonium acetate buffer
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 249 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute the nanoemulsion sample with a suitable solvent to fall within the linear range of the method.
-
LC-MS/MS Method for Quantification in Cat Plasma[5]
This highly sensitive method is validated for the simultaneous quantification of Milbemycin oxime and praziquantel in cat plasma, making it suitable for pharmacokinetic studies.
-
Chromatographic Conditions:
-
Instrumentation: LC-MS/MS system
-
The specific column, mobile phase, and gradient conditions were not detailed in the provided abstract.
-
-
Sample Preparation (Protein Precipitation):
-
Extract analytes and internal standards from cat plasma using acetonitrile to precipitate proteins. This allows for rapid processing of a large number of samples.
-
LC-MS Method for Quantification in Dog Plasma[6][7]
This method provides a validated procedure for determining Milbemycin oxime concentrations in dog plasma for pharmacokinetic analysis.
-
Chromatographic Conditions:
-
Column: Waters C18 (100 mm x 3 mm, 3.5 µm) with a C18 guard column
-
Mobile Phase: 85% acetonitrile and 15% 5 mM ammonium acetate
-
Flow Rate: 0.25 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Precipitate plasma proteins with acetonitrile and sodium chloride.
-
Dilute the supernatant with methanol and water.
-
Perform solid-phase extraction using a C18 cartridge for sample cleanup and concentration.
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: Workflow for analytical method validation.
Forced Degradation Study and Signaling Pathway
Forced degradation studies are essential to establish the stability-indicating capability of an analytical method.[1][8] Milbemycin oxime is subjected to various stress conditions to generate potential degradation products.
Caption: Forced degradation pathways of Milbemycin Oxime.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Milbemycin A4 Oxime Cross-Reactivity in Diverse Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Milbemycin A4 oxime, a key component of the broad-spectrum antiparasitic agent milbemycin oxime. By examining its interactions with target receptors in various organisms, this document aims to elucidate the basis of its selective toxicity and explore its cross-reactivity profile across different biological assays.
Quantitative Analysis of Biological Activity
This compound, a macrocyclic lactone, exerts its primary antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite.[1][2][3] While highly potent against invertebrate GluCls, its activity against vertebrate receptors, such as GABA-gated chloride channels (GABA-A receptors), is significantly lower, which forms the basis of its selective toxicity.[4][5]
The following table summarizes the available quantitative data on the biological activity of this compound and related macrocyclic lactones on various ion channels. It is important to note that direct quantitative data for this compound is limited in the public domain. Therefore, data from closely related compounds like moxidectin (a milbemycin) and ivermectin (an avermectin) are included for comparative purposes.
| Compound | Target Receptor | Organism | Assay Type | Value | Unit | Reference |
| Milbemycin A4 | GluCl3 (wild-type) | Tetranychus urticae (Two-spotted spider mite) | Two-Electrode Voltage Clamp | Agonist activity observed | - | [6] |
| Moxidectin | HcGluCla | Haemonchus contortus (Barber's pole worm) | Radioligand Binding | 0.18 | nM (Kd) | [7] |
| Ivermectin | HcGluCla | Haemonchus contortus | Radioligand Binding | 0.11 | nM (Kd) | [7] |
| Ivermectin | GluClα3B | Haemonchus contortus | Two-Electrode Voltage Clamp | ~0.1 | nM (EC50) | [2][8] |
| Ivermectin | GluClα3B | Haemonchus contortus | Radioligand Binding | 0.35 | nM (Kd) | [2] |
Note: The G326E substitution in the GluCl3 of Tetranychus urticae has been shown to abolish the agonistic activity of milbemycin A4.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a common experimental procedure for evaluating the efficacy of this compound, the following diagrams are provided.
References
- 1. Comparative pharmacology of flatworm and roundworm glutamate-gated chloride channels: Implications for potential anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A G326E substitution in the glutamate-gated chloride channel 3 (GluCl3) of the two-spotted spider mite Tetranychus urticae abolishes the agonistic activity of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Milbemycin A4 Oxime Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Milbemycin A4 oxime in various animal species. The information is intended to support research, drug development, and therapeutic optimization for this broad-spectrum antiparasitic agent. While comprehensive data is available for canine and feline species, information in livestock is less specific to this compound and often pertains to the broader class of macrocyclic lactones.
Executive Summary
This compound, a key component of the commonly used milbemycin oxime, exhibits distinct pharmacokinetic characteristics across different animal species. Following oral administration, it is generally well-absorbed, with peak plasma concentrations (Cmax) typically reached within a few hours. The terminal half-life varies significantly between species, influencing the dosing interval and duration of efficacy. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to facilitate a comprehensive understanding of its disposition in various veterinary applications.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in dogs and cats following oral administration. Data for livestock species are presented for the broader class of macrocyclic lactones due to the limited availability of specific studies on this compound in these animals.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Species/Breed | Administration | Reference |
| Cmax | 0.33 ± 0.07 µg/mL | Pekingese | 1 mg/kg tablet | [1] |
| 8.87 ± 1.88 µg/mL | Pekingese | 1 mg/kg nanoemulsion | [1] | |
| Tmax | 2.47 ± 1.90 h | Pekingese | 1 mg/kg tablet | [1] |
| 0.33 ± 0.13 h | Pekingese | 1 mg/kg nanoemulsion | [1] | |
| 1-2 h | Beagle | 0.5 mg/kg chewable | [2][3] | |
| 2-4 h | Dog | Oral | [4] | |
| Half-life (t½) | 15.73 ± 11.09 h | Pekingese | 1 mg/kg tablet | [1] |
| 3.3 ± 1.4 days | Beagle | 0.5 mg/kg chewable | [2] | |
| 1-4 days | Dog | Oral | [4] | |
| Bioavailability (F) | 51.44% ± 21.76% | Pekingese | Tablet vs. IV | [1] |
| 99.26% ± 12.14% | Pekingese | Nanoemulsion vs. IV | [1] | |
| 65.1% | Beagle | Chewable | [2] | |
| Volume of Distribution (Vd) | 2.6 ± 0.6 L/kg | Beagle | IV | [2] |
| Systemic Clearance (Cls) | 41 ± 12 mL/h/kg | Beagle | IV | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Administration | Reference |
| Tmax | ~2 h | Oral | [5] |
| Half-life (t½) | ~13 ± 9 h | Oral | [5] |
| AUC₀-t | 4820.76 ng·h/mL | 8 mg oral dose | [6] |
Table 3: General Pharmacokinetic Characteristics of Macrocyclic Lactones in Livestock
| Parameter | General Observation | Species | Reference |
| Absorption | Variable, influenced by formulation and route of administration. Oral bioavailability can be affected by first-pass metabolism. | Cattle, Sheep, Goats | [2][7] |
| Distribution | High lipophilicity leads to wide distribution into tissues, particularly fat. | Ruminants | [5][7] |
| Metabolism | Generally minimal in sheep and cattle, with the parent drug being the major component excreted. | Sheep, Cattle | [2] |
| Elimination | Primarily through feces via biliary excretion. | Ruminants | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of experimental protocols from key studies on this compound.
Canine Oral and Intravenous Administration Study[1]
-
Objective: To compare the pharmacokinetics of this compound after oral administration of a tablet and a nanoemulsion, and after intravenous administration in Pekingese dogs.
-
Animals: Six healthy adult Pekingese dogs.
-
Drug Administration:
-
Oral tablet: 1 mg/kg
-
Oral nanoemulsion: 1 mg/kg
-
Intravenous: 1 mg/kg
-
-
Blood Sampling: Blood samples were collected at 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, 24, 48, 72, 120, 168, 240, 336, and 504 hours post-administration.
-
Analytical Method: Plasma concentrations of milbemycin oxime were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters.
Feline Oral Administration Study[6]
-
Objective: To determine the pharmacokinetic profile of milbemycin oxime in cats after a single oral administration.
-
Animals: Six healthy adult male cats.
-
Drug Administration: A single oral dose of 8 mg of milbemycin oxime was administered.
-
Blood Sampling: Blood samples were collected at 0, 0.16, 0.5, 0.75, 1, 2, 3, 4, 6, 9, 12, 16, 24, 36, 48, 72, 120, 168, and 216 hours post-administration.[9]
-
Analytical Method: Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed to calculate pharmacokinetic parameters.[9]
Visualizations
The following diagrams illustrate key processes related to the pharmacokinetic analysis of this compound.
Caption: Workflow of a canine pharmacokinetic study.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Pour-on administration of eprinomectin to lactating dairy goats: Pharmacokinetics and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 7. Pharmacokinetic features of the antiparasitic macrocyclic lactones [uhra.herts.ac.uk]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. academic.oup.com [academic.oup.com]
Navigating the Nematode Nemesis: A Comparative Guide to the Anthelmintic Spectrum of Milbemycin A4 Oxime
For researchers, scientists, and drug development professionals, the quest for effective and broad-spectrum anthelmintics is a continuous endeavor. This guide provides a comprehensive comparison of Milbemycin A4 oxime with other leading macrocyclic lactones, ivermectin and moxidectin, supported by experimental data to validate its anthelmintic spectrum.
This compound, a key active component in several veterinary parasiticides, demonstrates a broad spectrum of activity against a variety of nematode (roundworm) and mite species. Its mechanism of action, like other macrocyclic lactones, involves the disruption of neurotransmission in invertebrates, leading to paralysis and death of the parasite. This is achieved through the potentiation of glutamate-gated chloride ion channels, which are unique to invertebrates, providing a high margin of safety for mammalian hosts.
Comparative Efficacy Analysis
To objectively evaluate the performance of this compound, this guide summarizes its efficacy against key nematode parasites in comparison to ivermectin and moxidectin. The data presented is compiled from various in vivo and in vitro studies.
Gastrointestinal Nematodes in Ruminants
Gastrointestinal nematodes such as Haemonchus contortus, Ostertagia ostertagi, and Cooperia spp. are major concerns in livestock production. The following table compares the efficacy of this compound's chemical class (milbemycins) with avermectins (ivermectin) and another milbemycin (moxidectin) against these economically important parasites.
| Parasite Species | Host | Milbemycin Oxime (or related milbemycins) Efficacy | Ivermectin Efficacy | Moxidectin Efficacy | Citation(s) |
| Haemonchus contortus | Sheep | High (Moxidectin 99.98% against multi-drug resistant strain) | Low against resistant strains (29.1%) | High (99.98% against ivermectin-resistant strain) | [1][2] |
| Ostertagia ostertagi | Cattle | Data not directly comparing this compound available. Moxidectin shows high efficacy (≥90%). | High against susceptible strains (99.9%), but resistance is reported. | High (≥90% against developing and inhibited L4 larvae). | [3][4] |
| Cooperia spp. | Cattle | Data not directly comparing this compound available. Moxidectin shows variable efficacy (87.9% - 95%). | Resistance is widespread (efficacy as low as 62.7% - 65%). | Variable, but generally higher than ivermectin in resistant populations (87.9% - 95%). | [3][5][6] |
Canine Nematodes
In companion animals, this compound is widely used for the control of heartworm and intestinal nematodes.
| Parasite Species | Host | This compound Efficacy | Ivermectin Efficacy | Moxidectin Efficacy | Citation(s) |
| Dirofilaria immitis (Heartworm) | Dog | 96.8% (when treatment starts 3 months post-infection). Less effective than ivermectin when treatment is delayed. | 97.7% (when treatment starts 3 months post-infection). More effective than milbemycin oxime with delayed treatment. | Highly potent, 100% effective at lower doses and longer post-infection intervals than ivermectin and milbemycin oxime. | [7][8][9][10][11] |
| Toxocara canis (Roundworm) | Dog | 91.5% (in a combination product). | 71% - 88% (in a combination product). | No apparent efficacy in one study. | [12][13][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess anthelmintic efficacy.
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standard method to evaluate the efficacy of an anthelmintic in vivo.
Objective: To determine the percentage reduction in nematode egg shedding in feces after treatment.
Materials:
-
Test animals (e.g., sheep, cattle, dogs) with naturally or experimentally induced nematode infections.
-
Anthelmintic drug (e.g., this compound).
-
Fecal collection bags/containers.
-
Microscope, slides, and coverslips.
-
McMaster counting chambers or other quantitative fecal flotation apparatus.
-
Saturated salt solution (e.g., sodium chloride, zinc sulfate).
Procedure:
-
Pre-treatment (Day 0): Collect individual fecal samples from each animal.
-
Perform a quantitative fecal egg count (e.g., using the McMaster technique) to determine the number of eggs per gram (EPG) of feces for each animal.
-
Administer the anthelmintic to the treated group according to the recommended dosage. A control group should remain untreated.
-
Post-treatment (Day 10-14): Collect fecal samples again from both treated and control groups.
-
Perform a second quantitative fecal egg count for all animals.
-
Calculation: The percentage of fecal egg count reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of treated group pre-treatment)] x 100
A reduction of 95% or more is generally considered effective.
In Vitro Efficacy: Larval Development Assay (LDA)
The Larval Development Assay is used to determine the concentration of a drug that inhibits the development of nematode larvae.
Objective: To determine the effective concentration (e.g., LC50) of an anthelmintic against nematode larvae in vitro.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus).
-
Anthelmintic drug of known concentrations.
-
96-well microtiter plates.
-
Nutrient agar and a source of bacteria (e.g., E. coli) for larval feeding.
-
Microscope.
Procedure:
-
Isolate nematode eggs from the feces of an infected animal.
-
Prepare a suspension of eggs in a nutrient agar solution containing a food source for the larvae.
-
Dispense the egg-agar mixture into the wells of a 96-well plate.
-
Add varying concentrations of the anthelmintic drug to the wells. Include a control well with no drug.
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for several days to allow the eggs to hatch and develop into third-stage larvae (L3).
-
After the incubation period, examine each well under a microscope and count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3).
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration. Determine the LC50 (the concentration of the drug that inhibits the development of 50% of the larvae).
Visualizing the Pathways and Processes
To better understand the relationships and workflows involved in anthelmintic validation, the following diagrams are provided.
Caption: Anthelmintic Efficacy Testing Workflow.
Caption: Mechanism of Action of this compound.
Conclusion
This compound stands as a potent and broad-spectrum anthelmintic, particularly valuable in the control of canine nematodes. While it shows high efficacy against key parasites like Toxocara canis, its performance against certain gastrointestinal nematodes in livestock and in cases of delayed heartworm treatment in dogs may differ when compared to other macrocyclic lactones like ivermectin and moxidectin. The emergence of anthelmintic resistance, especially in livestock parasites, underscores the importance of continued research and the strategic use of different drug classes. The experimental protocols outlined provide a framework for the continued evaluation and validation of new and existing anthelmintic compounds, ensuring the development of effective parasite control strategies for the future.
References
- 1. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of moxidectin against a strain of Haemonchus contortus resistant to ivermectin, a benzimidazole and a salicylanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. midamericaagresearch.net [midamericaagresearch.net]
- 4. Efficacy of ivermectin against inhibited larvae of Ostertagia ostertagi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance of Cooperia to ivermectin treatments in grazing cattle of the Humid Pampa, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Accessible Alternative to Melarsomine: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs [frontiersin.org]
- 11. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired toxocara canis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. journalijcar.org [journalijcar.org]
- 16. Efficacy of two anthelmintic treatments, spinosad/milbemycin oxime and ivermectin/praziquantel in dogs with natural Toxocara spp. infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Milbemycin A4 Oxime Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Milbemycin A4 oxime with other ecto- and endoparasiticides, supported by published experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided based on available literature.
Mechanism of Action
This compound, a macrocyclic lactone, exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates such as nematodes and arthropods.[1][2][3] This action leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane.[1][2] The resulting disruption of neurotransmission leads to paralysis and ultimately the death of the parasite. This mechanism is distinct from the primary neurotransmitter systems in mammals, providing a margin of safety for the host.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in comparison to other parasiticides against various parasites in dogs and cats.
Flea (Ctenocephalides felis) Efficacy in Dogs
| Treatment | Dosage | Efficacy at 24h (Day 28) | Efficacy at 48h (Day 28) | Study Reference |
| Milbemycin oxime/Spinosad | Oral | 84.7% | 87.5% | --INVALID-LINK-- |
| Selamectin | Topical | 93.0% | 95.7% | --INVALID-LINK-- |
| Spinosad | Oral | 72.9% | 76.3% | --INVALID-LINK-- |
Heartworm (Dirofilaria immitis) Prevention in Dogs
| Treatment | Dosage | Efficacy (Worm Count Reduction) | Study Details | Study Reference |
| Milbemycin oxime | 500 µg/kg | 41.4% | Monthly treatment started 4 months post-infection | --INVALID-LINK--[2] |
| Ivermectin | 6 µg/kg | 95.1% | Monthly treatment started 4 months post-infection | --INVALID-LINK--[2] |
| Milbemycin oxime | 500 µg/kg | 96.8% | Monthly treatment started 3 months post-infection | --INVALID-LINK--[2] |
| Ivermectin | 6 µg/kg | 97.7% | Monthly treatment started 3 months post-infection | --INVALID-LINK--[2] |
| Milbemycin oxime | 0.5 mg/kg | 100% | Single dose 30 days post-infection | --INVALID-LINK-- |
| Ivermectin | 6 µg/kg | >99% | Single dose 30 days post-infection | --INVALID-LINK-- |
Nematode (Toxocara canis) Efficacy in Dogs
| Treatment | Dosage | Reduction in Positive Dogs (Day 28) | Study Reference |
| Milbemycin oxime/Afoxolaner | 0.50–1.07 mg/kg / 2.50–5.36 mg/kg | 96% | --INVALID-LINK--[4] |
| Ivermectin/Praziquantel | 0.2 mg/kg / 5 mg/kg | 70% | --INVALID-LINK--[4] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature. Specific details may vary between studies.
General Workflow for Efficacy Studies
Protocol for Flea Efficacy Testing in Dogs
-
Animal Selection and Acclimatization: Clinically healthy dogs, typically beagles, of a specified age and weight range are selected. They are housed individually to prevent cross-contamination and are acclimatized to the study conditions for a period of at least 7 days.
-
Flea Infestation: Each dog is infested with a predetermined number of unfed adult fleas (e.g., 100 Ctenocephalides felis).
-
Treatment Administration: Dogs are randomly assigned to treatment groups (e.g., this compound combination product, alternative treatment, placebo control). The investigational product is administered according to the recommended dosage.
-
Flea Counts: At specified time points post-treatment (e.g., 24 and 48 hours), fleas are removed from each dog by combing the entire body for a defined period. The removed fleas are counted and assessed as live or dead.
-
Re-infestation and Sustained Efficacy: To assess the residual speed of kill, dogs are re-infested with fleas at weekly intervals for a specified duration (e.g., 28 days). Flea counts are performed at 24 and 48 hours after each re-infestation.
-
Data Analysis: The geometric mean number of live fleas for each treatment group is calculated. The percentage efficacy is determined by comparing the mean number of live fleas on the treated group to the control group using the formula: Efficacy (%) = 100 x (C-T)/C, where C is the mean number of live fleas on the control group and T is the mean number of live fleas on the treated group.
Protocol for Heartworm Prevention Efficacy in Dogs
-
Animal Selection and Infection: Heartworm-naive dogs (e.g., beagles) are selected and inoculated subcutaneously with a specific number of infective third-stage larvae (Dirofilaria immitis).
-
Treatment Administration: At a predetermined time post-infection (e.g., 30 days for preventative efficacy), dogs are randomly allocated to treatment groups and receive a single oral dose of the test drug (e.g., this compound, ivermectin) or a placebo.
-
Necropsy and Worm Recovery: Approximately 5 to 6 months after infection, the dogs are euthanized. The heart and pulmonary arteries are dissected, and adult heartworms are recovered, counted, and identified.
-
Data Analysis: The number of adult worms recovered from each dog is recorded. The efficacy of the treatment is calculated as the percentage reduction in the mean number of worms in the treated group compared to the untreated control group.
Protocol for Fecal Egg Count Reduction Test (FECT) for Nematodes
-
Animal Selection and Pre-Treatment Sampling: Dogs naturally infected with nematodes are selected based on positive fecal egg counts. A pre-treatment fecal sample is collected from each dog.
-
Fecal Egg Count: A standardized technique, such as the McMaster or Wisconsin sugar flotation method, is used to determine the number of nematode eggs per gram (EPG) of feces for each pre-treatment sample.
-
Treatment Administration: Dogs are randomly assigned to treatment groups and administered a single dose of the anthelmintic being tested (e.g., this compound combination, ivermectin combination) or a placebo.
-
Post-Treatment Sampling: A post-treatment fecal sample is collected from each dog at a specified time after treatment (e.g., 7, 14, and 28 days).
-
Fecal Egg Count: The EPG for each post-treatment sample is determined using the same method as the pre-treatment count.
-
Data Analysis: The percentage reduction in fecal egg count is calculated for each treatment group at each time point using the formula: % Reduction = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100. The statistical significance of the reduction compared to the control group is also determined.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 4. Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum [mdpi.com]
A Comparative Guide to the Neurotoxic Potential of Milbemycin A4 Oxime and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic potential of Milbemycin A4 oxime and its analogs. While direct comparative in vitro neurotoxicity data is limited in publicly available literature, this document synthesizes the existing knowledge on their mechanism of action and provides detailed experimental protocols to enable researchers to conduct such comparative assessments.
Introduction to Milbemycin Neurotoxicity
Milbemycins, including this compound, are macrocyclic lactones widely used as antiparasitic agents.[1] Their primary mode of action in invertebrates involves potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels, leading to paralysis and death of the parasite. In mammals, the primary target is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[2]
The neurotoxic potential of milbemycins in mammals is largely associated with their ability to cross the blood-brain barrier and potentiate GABA-A receptors, leading to CNS depression. A key factor in mitigating this neurotoxicity is the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 (formerly MDR1) gene, which actively removes these compounds from the brain.[2] Individuals with a defective ABCB1 gene are significantly more susceptible to the neurotoxic effects of milbemycins.[2]
While milbemycins are generally considered to have a good safety profile in mammals, understanding the relative neurotoxic potential of different analogs is crucial for the development of new derivatives with improved therapeutic indices.[3] This guide outlines the methodologies to assess and compare this potential.
Quantitative Data on Cytotoxicity
Direct comparative studies on the neurotoxicity of a range of this compound analogs on neuronal cell lines are scarce. However, some studies have reported cytotoxic effects of milbemycin compounds on various cell lines, which can provide an initial indication of their potential toxicity. It is important to note that these values are not from dedicated neurotoxicity assays on neuronal cells and should be interpreted with caution.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Milbemycin compound VM48130 | A549 (Human lung adenocarcinoma) | CCK-8 | 18.52 ± 0.64 | [4] |
| Milbemycin compound VM48130 | LOVO (Human colon cancer) | CCK-8 | 18.62 ± 0.67 | [4] |
| Milbemycin compound VM48130 | B16 (Mouse melanoma) | CCK-8 | 18.61 ± 1.68 | [4] |
| Milbemycin compound VM48130 | CNE1 (Human nasopharyngeal carcinoma) | CCK-8 | 19.42 ± 0.71 | [4] |
| Milbemycin compound VM48130 | SK-Hep1 (Human liver cancer) | CCK-8 | 22.18 ± 0.55 | [4] |
| Milbemycin compound VM48130 | MHCC97H (Human liver cancer) | CCK-8 | 21.96 ± 1.45 | [4] |
Experimental Protocols for Neurotoxicity Assessment
To facilitate the direct comparison of the neurotoxic potential of this compound and its analogs, detailed protocols for two standard in vitro neurotoxicity assays are provided below: the MTT assay for cell viability and the neurite outgrowth assay for assessing developmental neurotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for neurotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.
Neurite Outgrowth Assay
The neurite outgrowth assay is a key method for assessing developmental neurotoxicity. It measures the ability of compounds to interfere with the growth of axons and dendrites from neuronal cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons
-
Differentiation medium (for SH-SY5Y, this often contains retinoic acid)
-
This compound and its analogs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells on coated coverslips or in multi-well plates. Induce differentiation by treating with an appropriate agent (e.g., retinoic acid) for several days.
-
Compound Treatment: Expose the differentiated cells to various concentrations of this compound and its analogs for a defined period (e.g., 24-48 hours).
-
Fixation and Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against a neuronal marker like β-III-tubulin.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.
-
Data Analysis: Compare the neurite outgrowth parameters in treated cells to the vehicle control to determine the concentration-dependent effects of each compound.
Signaling Pathways in Milbemycin Neurotoxicity
The primary mechanism of milbemycin-induced neurotoxicity in mammals involves the potentiation of GABA-A receptors. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity.
Downstream Signaling Events:
Activation of GABA-A receptors can also trigger downstream signaling cascades. In the developing nervous system, GABA-A receptor activation can lead to an efflux of chloride ions, causing depolarization and subsequent activation of voltage-gated calcium channels. The resulting increase in intracellular calcium can activate protein kinase C (PKC), which in turn can phosphorylate various substrates, including proteins involved in growth cone motility and neurite outgrowth. Understanding these pathways is crucial for interpreting the results of neurotoxicity assays.
Conclusion
While direct comparative data on the neurotoxic potential of this compound and its analogs is currently lacking, this guide provides the necessary framework for researchers to conduct these crucial assessments. By utilizing standardized in vitro neurotoxicity assays such as the MTT and neurite outgrowth assays, and by understanding the underlying GABAergic signaling pathways, a comprehensive comparison can be achieved. The generation of such data will be invaluable for the development of safer and more effective milbemycin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 3. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milbemycin A4 Oxime: A Comprehensive Guide for Laboratory Professionals
Milbemycin A4 oxime, a potent macrocyclic lactone, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a detailed operational and disposal plan, adhering to best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2] In case of accidental exposure, refer to the following first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[2][3] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] The following step-by-step protocol outlines the proper procedure for its disposal:
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.[6]
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Specifically, avoid mixing with strong oxidizing agents.[1][7]
-
-
Waste Accumulation and Container Management :
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[8][9]
-
The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8] The SAA must be a secondary containment system to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.[6][8]
-
-
Labeling :
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Ecotoxic").[8]
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has been accumulating for a period approaching the institutional limit (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8][9]
-
Do not attempt to treat or neutralize the waste in the laboratory unless you have a specific, validated protocol and the necessary institutional approvals.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.[1]
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator if the spill generates dust.[2]
-
Contain and Clean the Spill :
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[1]
-
Carefully sweep or vacuum the spilled material into a designated hazardous waste container.[10][11] If using a vacuum, it must be equipped with a HEPA filter.[1]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Decontaminate the Area : Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. acs.org [acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. merck.com [merck.com]
- 11. merck.com [merck.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Milbemycin A4 Oxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Milbemycin A4 oxime, offering procedural, step-by-step guidance for operational use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended.[1]
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended, especially where dust or aerosols may be generated.[1][2][3] Facilities should be equipped with an eyewash station and a safety shower.[1][4]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Handle with compatible chemical-resistant gloves.[2][4] Gloves must be inspected prior to use and replaced if contaminated.[5] After use, hands should be washed and dried thoroughly.[5]
-
Skin and Body Protection: Wear a lab coat.[4] For more extensive handling, fire/flame resistant and impervious clothing may be necessary.[2]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator should be worn.[4][5]
Health Hazard Information
This compound is classified with the following hazards:
To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[4]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4[3][6] |
| Acute Toxicity, Inhalation | Category 4[6] |
| Specific Target Organ Toxicity | Repeated Exposure 1[6] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1[6] |
No occupational exposure limits have been noted for this ingredient.[1][2]
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Precautions for Safe Handling:
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1][2]
-
Recommended storage temperature is refrigerated or at -20°C for long-term storage.[1][2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
Inhalation: If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[2]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
